Butyl thiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1478. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXAEYAXNPLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060860 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-83-1 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19G61H3JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Delineating an Essential Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of n-Butyl Thiocyanate
n-Butyl thiocyanate (CH₃(CH₂)₃SCN) is an organic compound featuring a linear four-carbon alkyl chain attached to a thiocyanate functional group (-SCN).[1] It is a key isomer of n-butyl isothiocyanate (CH₃(CH₂)₃NCS), and distinguishing between these two is paramount for any chemical application.[2] While isothiocyanates are widely recognized for their potent biological activities, particularly in the realm of anticancer and antimicrobial research, n-butyl thiocyanate serves a more fundamental, yet equally critical, role as a versatile synthetic building block.[3][4] Its value lies in the unique reactivity of the thiocyanate moiety, which allows for the strategic introduction of sulfur and nitrogen functionalities into complex molecular architectures.
This guide provides a comprehensive overview of the chemical and physical properties of n-butyl thiocyanate, its synthesis, reactivity, and safety considerations. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for synthetic chemistry and materials science applications.
Physicochemical and Spectroscopic Profile
A foundational understanding of a chemical reagent begins with its core physical properties and spectroscopic signatures. These data are crucial for reaction planning, purification, and structural confirmation.
Core Physicochemical Data
The essential physicochemical properties of n-butyl thiocyanate are summarized below. This information is critical for handling, solvent selection, and predicting its behavior in various experimental conditions.
| Property | Value | Source |
| CAS Number | 628-83-1 | [1] |
| Molecular Formula | C₅H₉NS | [1] |
| Molecular Weight | 115.20 g/mol | [1] |
| Density | ~0.955 g/mL at 25 °C | [5] |
| Boiling Point | 70-71 °C at 35 mmHg | [6] |
| Refractive Index (n20/D) | ~1.500 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and DMSO.[7][8] | |
| Appearance | Yellowish liquid with a strong, irritating odor.[8] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for n-butyl thiocyanate, allowing for its identification and differentiation from its isothiocyanate isomer.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is a sharp, strong absorption band appearing around 2150 cm⁻¹ , which is characteristic of the C≡N triple bond stretch in the thiocyanate group. This peak is distinctly different from the broad, intense absorption of the -N=C=S group in isothiocyanates, which typically appears around 2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the butyl chain. One would expect a triplet for the terminal methyl group (CH₃), two multiplets for the internal methylene groups (-CH₂-CH₂-), and a distinct triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-), which would be shifted downfield due to the electron-withdrawing effect of the thiocyanate group.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl group carbons. The carbon of the C≡N group will appear significantly downfield, typically in the range of 110-120 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern would be expected to include cleavage of the butyl chain and loss of the SCN group.[9]
Synthesis and Chemical Reactivity
The utility of n-butyl thiocyanate in drug discovery and materials science stems from its accessibility through straightforward synthesis and its predictable, versatile reactivity.
Standard Synthetic Protocol
The most common and reliable method for synthesizing n-butyl thiocyanate is through a nucleophilic substitution reaction between an n-butyl halide and an alkali metal thiocyanate.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium thiocyanate (NaSCN, 1.2 equivalents) and a suitable polar aprotic solvent such as acetone or ethanol.
-
Addition of Alkyl Halide: While stirring, add n-butyl bromide (CH₃(CH₂)₃Br, 1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide (NaBr). The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by vacuum distillation to yield pure n-butyl thiocyanate.
-
Solvent: A polar aprotic solvent like acetone is chosen because it readily dissolves the sodium thiocyanate salt while also being an excellent medium for Sₙ2 reactions. Ethanol can also be used.[4]
-
Temperature Control: Heating to reflux accelerates the reaction rate. However, excessive temperatures or prolonged reaction times can promote the isomerization of the thiocyanate product to the more thermodynamically stable n-butyl isothiocyanate. Careful temperature management is key to maximizing the yield of the desired product.
-
Stoichiometry: A slight excess of sodium thiocyanate is used to ensure the complete consumption of the n-butyl bromide starting material.
Caption: Workflow for the synthesis of n-butyl thiocyanate.
Key Chemical Reactions
The thiocyanate group is a versatile functional handle that can participate in several important transformations.
-
Isomerization to Isothiocyanate: Under thermal conditions or in the presence of certain catalysts, n-butyl thiocyanate can rearrange to form the thermodynamically more stable n-butyl isothiocyanate. This is a critical consideration in its synthesis and storage.
-
Reduction: The cyano group of the thiocyanate can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield n-butyl(methyl)amine.
-
Hydrolysis: Under acidic or basic conditions, the thiocyanate group can be hydrolyzed. Acidic hydrolysis typically yields a thiol (butanethiol) and cyanic acid, while basic hydrolysis can produce a disulfide and cyanide ions.
-
Addition Reactions: The electrophilic carbon of the cyano group can be attacked by nucleophiles, leading to a variety of heterocyclic compounds, which is of particular interest in medicinal chemistry.
Caption: Key reaction pathways of n-butyl thiocyanate.
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient itself, n-butyl thiocyanate is a valuable intermediate.
-
Precursor for Biologically Active Molecules: Its primary role is in the synthesis of more complex molecules. The thiocyanate group can be converted into other functional groups like thiols, sulfides, and thioureas, which are present in many pharmaceutically active compounds.
-
Agrochemicals: Thiocyanates have been investigated for use as pesticides and fumigants, leveraging their toxicity to various pests.
-
Host Defense and Antioxidant Research: The thiocyanate ion (SCN⁻) itself is known to be part of the innate immune system, where it acts as a substrate for lactoperoxidase to generate antimicrobial compounds.[10] While n-butyl thiocyanate is an organic derivative, its metabolism and potential to release SCN⁻ could be an area of research interest.
Safety and Handling
n-Butyl thiocyanate is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for n-butyl thiocyanate:[1]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
n-Butyl thiocyanate is a foundational reagent in organic synthesis with a well-defined set of chemical properties. Its significance lies not in its direct biological activity, but in its capacity as a versatile intermediate for constructing more complex sulfur- and nitrogen-containing molecules. A thorough understanding of its synthesis, to avoid isomerization to the isothiocyanate, and its specific reactivity pathways is essential for leveraging its full potential in drug development and materials science. Adherence to strict safety protocols is mandatory when handling this hazardous yet valuable compound.
References
-
The Good Scents Company. (n.d.). butyl isothiocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl Isothiocyanate. PubChem Compound Database. Retrieved from [Link]
-
Xu, Y., & Szép, S. (2021). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl thiocyanate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. This compound | C5H9NS | CID 12357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. Butyl isothiocyanate | TargetMol [targetmol.com]
- 6. Butyl isothiocyanate 99 592-82-5 [sigmaaldrich.com]
- 7. CAS 590-42-1: tert-Butyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 8. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butane, 1-isothiocyanato- [webbook.nist.gov]
- 10. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Butyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data of butyl thiocyanate, a molecule of interest in various chemical and pharmaceutical research fields. As a Senior Application Scientist, this document is structured to offer not just raw data, but also the underlying scientific principles and practical insights necessary for the accurate acquisition and interpretation of its spectroscopic signatures.
Molecular Structure and Spectroscopic Overview
This compound (CH₃(CH₂)₃SCN) is an organic compound characterized by a butyl group attached to a thiocyanate functional group. The unique electronic environment of the thiocyanate moiety (-S-C≡N) gives rise to distinct signals in various spectroscopic analyses, which are crucial for its identification and characterization. This guide will delve into the details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
¹H NMR Spectroscopy of this compound
The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the four non-equivalent sets of protons in the butyl chain.
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a 300 or 400 MHz instrument.
-
Acquisition Parameters:
-
Number of Scans: 16-32 scans are typically sufficient for a concentrated sample.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Pulse Width: A standard 90° pulse is applied.
-
Spectral Width: A spectral width of approximately 10-12 ppm is set.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
The ¹H NMR spectrum of this compound exhibits signals that are consistent with the structure of the butyl group. The electronegativity of the thiocyanate group influences the chemical shifts of the adjacent protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (-CH₃) | ~0.95 | Triplet | ~7.4 | 3H |
| b (-CH₂-) | ~1.48 | Sextet | ~7.4 | 2H |
| c (-CH₂-) | ~1.75 | Quintet | ~7.4 | 2H |
| d (-CH₂-SCN) | ~2.90 | Triplet | ~7.4 | 2H |
-
Protons 'd' (-CH₂-SCN): These protons are the most deshielded due to their proximity to the electron-withdrawing thiocyanate group, and therefore appear at the highest chemical shift (~2.90 ppm). They are split into a triplet by the two adjacent 'c' protons.
-
Protons 'c' (-CH₂-): These protons are adjacent to both the 'b' and 'd' methylene groups. Their signal appears as a quintet due to coupling with the neighboring protons.
-
Protons 'b' (-CH₂-): These protons are further from the thiocyanate group and thus appear at a lower chemical shift than 'c' and 'd'. Their signal is a sextet due to coupling with the adjacent 'a' and 'c' protons.
-
Protons 'a' (-CH₃): These terminal methyl protons are the most shielded and appear at the lowest chemical shift (~0.95 ppm). They are split into a triplet by the two adjacent 'b' protons.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum of this compound provides complementary information, showing five distinct signals corresponding to the four carbon atoms of the butyl chain and the carbon of the thiocyanate group.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A standard NMR spectrometer with a broadband probe is used.
-
Acquisition Parameters:
-
Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in single peaks for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 200-220 ppm is used.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The chemical shifts in the ¹³C NMR spectrum are influenced by the substitution and hybridization of the carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 (-CH₃) | ~13.5 |
| 2 (-CH₂-) | ~21.8 |
| 3 (-CH₂-) | ~30.5 |
| 4 (-CH₂-SCN) | ~33.0 |
| 5 (-SCN) | ~112.0 |
-
Carbon 5 (-SCN): The carbon of the thiocyanate group is sp-hybridized and appears at a characteristic downfield chemical shift of around 112.0 ppm.
-
Carbon 4 (-CH₂-SCN): This carbon is directly attached to the sulfur atom of the thiocyanate group and is therefore the most deshielded of the alkyl carbons.
-
Carbons 1, 2, and 3: The remaining carbons of the butyl chain appear at typical alkane chemical shifts, with their positions influenced by their distance from the electron-withdrawing thiocyanate group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. In this compound, the most prominent feature is the characteristic absorption of the thiocyanate group.
For a neat liquid sample like this compound, the following protocol is typically used:
-
Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
The IR spectrum of this compound is dominated by the stretching vibrations of the C-H and S-C≡N bonds.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960-2870 | C-H stretch (alkyl) | Strong |
| ~2150 | S-C≡N stretch (thiocyanate) | Strong, Sharp |
| ~1465 | C-H bend (methylene) | Medium |
| ~1380 | C-H bend (methyl) | Medium |
-
S-C≡N Stretch: The most diagnostic peak in the IR spectrum of this compound is the strong and sharp absorption band around 2150 cm⁻¹. This absorption is characteristic of the carbon-nitrogen triple bond stretch in the thiocyanate functional group.[1][2][3]
-
C-H Stretches: The strong absorptions in the region of 2960-2870 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the butyl group.
-
C-H Bends: The medium intensity bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to the bending vibrations of the methylene and methyl groups, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
-
Sample Preparation: A dilute solution of this compound (e.g., 10-100 ppm) is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
GC Parameters:
-
Injector Temperature: Typically set to 250 °C.
-
Column: A non-polar or semi-polar capillary column is used.
-
Oven Program: A temperature program is used to elute the compound, for example, starting at 50 °C and ramping to 250 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 35-300 is typically sufficient.
-
The mass spectrum of this compound will show a molecular ion peak and several fragment ions resulting from the cleavage of the butyl chain.
| m/z | Proposed Fragment | Significance |
| 115 | [CH₃(CH₂)₃SCN]⁺ | Molecular Ion (M⁺) |
| 58 | [SCN]⁺ | Thiocyanate fragment |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation (from rearrangement) |
| 29 | [C₂H₅]⁺ | Ethyl cation |
-
Molecular Ion (m/z 115): The peak corresponding to the molecular weight of this compound should be observable, although it may be of low intensity.
-
Fragmentation: The primary fragmentation pathway involves the cleavage of the C-S bond, leading to the formation of the butyl cation (m/z 57) and the thiocyanate radical. The thiocyanate fragment ion [SCN]⁺ may also be observed at m/z 58. Further fragmentation of the butyl cation leads to the characteristic series of alkyl fragments at m/z 41 and 29.[4]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently utilize this information in their scientific endeavors. The combination of NMR, IR, and MS provides a detailed and unambiguous picture of the molecular structure, confirming the identity and purity of the compound.
References
-
PubChem. Butyl Isothiocyanate | C5H9NS | CID 11613. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
SciSpace. Mass Spectra of Isothiocyanates. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
RSC Publishing. Recent advances in the chemistry of organic thiocyanates. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
ResearchGate. (PDF) Synthesis, structural and non-linear optical characterization of new metal thiocyanate hybrid inorganic-organic materials. [Link]
-
ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- New Home Pages of Dr. Rainer Glaser.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis by substitution. [Link]
-
J. Org. Chem. NMR Chemical Shifts. [Link]
-
The Good Scents Company. butyl isothiocyanate, 592-82-5. [Link]
-
13C-NMR. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
IR handout.pdf. [Link]
-
AIST. Introduction to the Spectral Data Base (SDBS). [Link]
Sources
Solubility and stability of butyl thiocyanate in organic solvents.
An In-depth Technical Guide to the Solubility and Stability of n-Butyl Thiocyanate for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
n-Butyl thiocyanate (CH₃(CH₂)₃SCN) is an organic compound featuring a linear four-carbon alkyl chain attached to a thiocyanate functional group (-S-C≡N). As a member of the alkyl thiocyanate family, its chemical behavior is dictated by the interplay between the nonpolar butyl group and the polar, electrophilic thiocyanate moiety. This guide provides a comprehensive overview of the solubility and stability characteristics of n-butyl thiocyanate, offering critical insights for its application in organic synthesis, pharmaceutical development, and materials science. Understanding these properties is paramount for designing robust experimental protocols, ensuring formulation integrity, and predicting the compound's fate under various environmental conditions. This document is structured to provide not just data, but the scientific rationale behind the observed properties and the experimental workflows required to validate them.
Compound Profile:
-
Chemical Name: n-Butyl thiocyanate
-
Synonyms: 1-Thiocyanatobutane, n-Butyl rhodanate
-
CAS Number: 628-83-1
-
Molecular Formula: C₅H₉NS
-
Molecular Weight: 115.20 g/mol [1]
Part 1: Solubility Profile of n-Butyl Thiocyanate
The solubility of a compound is a fundamental physical property that governs its behavior in solution, impacting reaction kinetics, purification, and formulation. The solubility of n-butyl thiocyanate is primarily determined by its molecular structure: a moderately nonpolar alkyl chain combined with a polar thiocyanate group.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" provides a predictive framework for the solubility of n-butyl thiocyanate.
-
Polar Solvents (e.g., Water): The four-carbon butyl chain imparts significant hydrophobic character to the molecule. This nonpolar segment disrupts the strong hydrogen-bonding network of water, making favorable solvation energetically costly. Consequently, n-butyl thiocyanate is expected to have very low solubility in water. Indeed, its isomer, n-butyl isothiocyanate, is classified as insoluble in water[2].
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar thiocyanate group (-S-C≡N). While they lack hydrogen-bond donating ability, their polarity is sufficient to solvate the polar portion of the molecule, and they can accommodate the nonpolar butyl chain, leading to good solubility. For instance, the isomer n-butyl isothiocyanate exhibits high solubility in DMSO[3].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can act as both hydrogen bond acceptors and weak donors. They share structural similarities with both water and organic solvents. Their alkyl chains can interact favorably with the butyl group of the solute, while the hydroxyl group can interact with the polar thiocyanate group, generally resulting in high solubility or miscibility. n-Butyl isothiocyanate is documented as being soluble in ethanol[2].
-
Nonpolar Solvents (e.g., Toluene, Hexane, Ether): The dominant intermolecular forces in these solvents are London dispersion forces. These forces interact favorably with the nonpolar butyl chain of n-butyl thiocyanate. The related compound 2-butyl isothiocyanate is described as freely soluble in ether[4]. This suggests that n-butyl thiocyanate will also be highly soluble in nonpolar organic solvents.
Solubility Data Summary
While specific quantitative solubility data for n-butyl thiocyanate is not widely published, a qualitative and semi-quantitative profile can be constructed based on data from its isomers and related compounds. The following table summarizes the expected and known solubility of n-butyl thiocyanate and its close analogs.
| Solvent | Solvent Type | Expected Solubility of n-Butyl Thiocyanate | Supporting Data/Rationale |
| Water | Polar Protic | Insoluble / Very Slightly Soluble | n-Butyl isothiocyanate is insoluble in water[2]. 2-Butyl isothiocyanate is very slightly soluble in water[4]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | n-Butyl isothiocyanate has a reported solubility of 60 mg/mL in DMSO[3]. |
| Ethanol | Polar Protic | Soluble / Miscible | n-Butyl isothiocyanate and 2-butyl isothiocyanate are reported as soluble in ethanol[2][4]. |
| Methanol | Polar Protic | Soluble / Miscible | Methyl isothiocyanate is readily soluble in methanol[5]. By extension, butyl thiocyanate is expected to be soluble. |
| Acetonitrile | Polar Aprotic | Soluble / Miscible | Expected to be a good solvent due to its polar aprotic nature. |
| Acetone | Polar Aprotic | Soluble / Miscible | Methyl isothiocyanate is readily soluble in acetone[5]. |
| Diethyl Ether | Nonpolar | Soluble / Miscible | 2-Butyl isothiocyanate is freely soluble in ether[4]. |
| Toluene | Nonpolar | Soluble / Miscible | Expected to be a good solvent due to its nonpolar aromatic character. |
| Hexane | Nonpolar | Soluble / Miscible | Expected to be a good solvent due to favorable dispersion forces with the butyl chain. |
Experimental Protocol: Determination of Qualitative and Quantitative Solubility
This protocol provides a self-validating system for determining the solubility of n-butyl thiocyanate in a given solvent at a specified temperature (e.g., 25 °C).
Objective: To determine the approximate solubility of n-butyl thiocyanate and classify it as insoluble (<1 mg/mL), slightly soluble (1-10 mg/mL), soluble (10-100 mg/mL), or freely soluble/miscible (>100 mg/mL).
Materials:
-
n-Butyl thiocyanate (analytical grade)
-
Selected organic solvents (HPLC grade) and purified water
-
Analytical balance (±0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated positive displacement micropipettes
-
Glass vials (e.g., 4 mL) with PTFE-lined caps
-
Analytical syringe filters (0.22 µm, PTFE)
-
HPLC or GC system for quantification
Methodology:
-
Preparation of Saturated Solution (Equilibrium Method):
-
Add an excess amount of n-butyl thiocyanate (e.g., ~200 mg) to a 4 mL glass vial. The key is to ensure a solid or separate liquid phase remains after equilibration, confirming saturation.
-
Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.
-
Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is self-validating by taking measurements at multiple time points (e.g., 24, 36, and 48 hours); equilibrium is confirmed when consecutive measurements are within a narrow margin (e.g., <2%).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let undissolved material settle.
-
Carefully withdraw an aliquot of the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended micro-droplets or particles.
-
Accurately weigh the filtered aliquot.
-
-
Quantification:
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of n-butyl thiocyanate.
-
Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is expressed in mg/mL or mol/L.
-
Caption: A generalized workflow for the experimental determination of solubility.
Part 2: Stability Profile of n-Butyl Thiocyanate
The stability of n-butyl thiocyanate is a critical parameter, influencing its shelf-life, the formation of impurities, and its suitability for various applications. Degradation can occur through several pathways, including isomerization, hydrolysis, and oxidation.
Key Degradation Pathways
-
Isomerization to n-Butyl Isothiocyanate:
-
Mechanism: The rearrangement of an alkyl thiocyanate (R-SCN) to its more thermodynamically stable isothiocyanate isomer (R-NCS) is a well-known reaction, particularly for allylic and benzylic systems[6]. However, for saturated alkyl groups like n-butyl, this isomerization is significantly slower and typically requires a catalyst or high temperatures[1].
-
Causality: Studies have shown that n-butyl thiocyanate is resistant to isomerization without a catalyst[1]. This inherent stability is due to the higher energy barrier for forming the transition state compared to systems that can stabilize a carbocation intermediate (like allylic systems). The presence of Lewis acids (e.g., zinc chloride) or residual nucleophilic thiocyanate ions can catalyze this rearrangement, but may also promote decomposition[1][4]. For practical purposes, uncatalyzed thermal isomerization is not considered a primary degradation pathway under standard storage conditions.
-
-
Hydrolysis:
-
Mechanism: The thiocyanate group is susceptible to hydrolysis under both acidic and basic conditions. The reaction involves the nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the thiocyanate group.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom makes the carbon more electrophilic, facilitating attack by water. This can lead to the formation of butanethiol and cyanic acid (which further hydrolyzes to CO₂ and ammonia).
-
Base-Catalyzed Hydrolysis: Direct attack by a hydroxide ion on the carbon is the primary mechanism. This pathway can yield a mixture of products including butanethiol and the cyanate ion. Organic thiocyanates are known to hydrolyze to thiocarbamates as intermediates in some syntheses[6].
-
-
Oxidation:
-
Mechanism: The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized by common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids, or hypochlorite.
-
Causality: The oxidation of the thiocyanate ion by hydrogen peroxide is known to proceed through various intermediates, ultimately yielding sulfate and cyanide[7]. A similar pathway can be expected for n-butyl thiocyanate, where the sulfur atom is oxidized, potentially leading to cleavage of the S-C bond. This is a critical consideration for formulations containing peroxides or exposed to oxidative stress.
-
-
Photodegradation:
-
Mechanism: While specific photostability data for n-butyl thiocyanate is scarce, organic sulfur compounds can be sensitive to UV light. Photodegradation may involve radical mechanisms, leading to bond cleavage and the formation of a complex mixture of degradants. It is a standard stress condition in forced degradation studies to assess potential light sensitivity[8].
-
Sources
- 1. This compound | C5H9NS | CID 12357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl isothiocyanate | TargetMol [targetmol.com]
- 4. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. benchchem.com [benchchem.com]
The Natural Occurrence of Butyl Thiocyanate and Its Isomers: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the natural occurrence of butyl thiocyanate and its isomers. It is intended for researchers, scientists, and professionals in drug development. The guide deviates from a rigid structure to present a narrative that is both scientifically rigorous and accessible. It delves into the biosynthesis, natural distribution, analytical methodologies for detection, and biological activities of these organosulfur compounds. A significant focus is placed on the prevalence of isothiocyanate isomers over their thiocyanate counterparts in natural systems. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring trustworthiness and reproducibility. All claims are supported by authoritative, cited sources.
Introduction: The Thiocyanate and Isothiocyanate Landscape
Thiocyanates (R-S-C≡N) and their isomers, isothiocyanates (R-N=C=S), are a class of organosulfur compounds that have garnered significant interest due to their diverse biological activities. While structurally similar, the arrangement of the sulfur, carbon, and nitrogen atoms imparts distinct chemical and biological properties to each isomer. In nature, isothiocyanates are the predominantly occurring form, arising from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites characteristic of the plant order Brassicales. This guide will explore the natural occurrence of this compound and its isomers, with a primary focus on the scientifically documented isothiocyanate forms.
Biosynthesis: The Glucosinolate-Myrosinase System
The natural production of isothiocyanates is intricately linked to the glucosinolate-myrosinase system, often referred to as a "mustard oil bomb." This constitutes a sophisticated plant defense mechanism.[1]
-
Glucosinolates: The Precursors Glucosinolates are sulfur-rich secondary metabolites.[2] They are stored in the plant cell vacuoles, physically separated from the enzyme myrosinase.[2]
-
Myrosinase: The Catalyst Myrosinase (a thioglucoside glucohydrolase) is located in separate cellular compartments.[2]
-
Activation upon Tissue Damage When plant tissue is damaged, for instance by herbivores or during food preparation, the cellular compartmentalization is disrupted. This brings glucosinolates into contact with myrosinase.[3]
-
Hydrolysis and Rearrangement Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates, leading to the formation of an unstable aglycone. This aglycone then spontaneously rearranges to form an isothiocyanate, a nitrile, or a thiocyanate, depending on the specific glucosinolate precursor, pH, and the presence of specifier proteins.[4] At neutral pH, the formation of isothiocyanates is generally favored.[2]
Natural Occurrence of Butyl Isothiocyanate Isomers
While the user's query includes this compound, extensive literature searches indicate that its isomers, specifically n-butyl isothiocyanate and sec-butyl isothiocyanate, are the forms predominantly found in nature. There is currently a lack of scientific evidence for the natural occurrence of tert-butyl isothiocyanate and all isomers of this compound (n-butyl, sec-butyl, and tert-butyl).
n-Butyl Isothiocyanate
n-Butyl isothiocyanate has been identified in several plant species, where it contributes to their characteristic pungent flavor and defense mechanisms.
| Plant Species | Family | Reference(s) |
| Brassica carinata (Ethiopian mustard) | Brassicaceae | [5] |
| Capparis spinosa (Caper) | Capparaceae | [5] |
| Eutrema japonicum (Wasabi) | Brassicaceae | [5] |
| Cleome anomala | Cleomaceae | [6] |
| Horseradish (Armoracia rusticana) | Brassicaceae | [6] |
The precursor to n-butyl isothiocyanate is the glucosinolate, glucocochlearin.
sec-Butyl Isothiocyanate
sec-Butyl isothiocyanate is also found in members of the Brassicaceae family.
| Plant Species | Family | Reference(s) |
| Cochlearia officinalis (Scurvy-grass) | Brassicaceae | [7] |
| Brassica rapa (Field mustard) | Brassicaceae | [7] |
The glucosinolate precursor for sec-butyl isothiocyanate is glucocochlearin.
Isobutyl Isothiocyanate
The natural occurrence of isobutyl isothiocyanate has been reported, further highlighting the prevalence of the isothiocyanate structure in this isomeric group.
Absence of Evidence for Other Isomers
It is important to note that despite extensive investigation, there is no substantive evidence in the current scientific literature to support the natural occurrence of tert-butyl isothiocyanate. This compound is primarily recognized as a synthetic reagent.[8][9][10][11] Similarly, there is a lack of evidence for the natural occurrence of n-butyl thiocyanate, sec-butyl thiocyanate, and tert-butyl thiocyanate. While the thiocyanate anion (SCN-) is found in nature, its covalent linkage to a butyl group in natural products has not been documented.[12][13]
Analytical Methodologies
The accurate identification and quantification of butyl isothiocyanates from natural sources are crucial for research and development. The volatile nature of these compounds makes gas chromatography-mass spectrometry (GC-MS) a primary analytical tool. High-performance liquid chromatography (HPLC) is also widely used, often with a derivatization step to enhance detection.[14][15]
Sample Preparation and Extraction
A critical initial step is the efficient extraction of isothiocyanates from the plant matrix and the controlled enzymatic hydrolysis of their glucosinolate precursors.
Protocol 1: General Extraction and Hydrolysis
-
Homogenization: Fresh or freeze-dried plant material is homogenized in a suitable buffer (e.g., phosphate or citrate buffer, pH 6.5-7.0) to create a slurry.[14]
-
Enzymatic Hydrolysis: The homogenate is incubated to allow the endogenous myrosinase to hydrolyze the glucosinolates. Typical incubation conditions are 37°C for 1-3 hours.[14]
-
Extraction: The formed isothiocyanates are extracted from the aqueous phase using an organic solvent such as dichloromethane or ethyl acetate.[14]
-
Concentration: The organic solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is highly effective for the separation and identification of volatile isothiocyanates.
Protocol 2: GC-MS Analysis
-
Injection: The reconstituted extract is injected into the GC system.
-
Separation: A capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their volatility and affinity for the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and gradually increase to a final temperature of around 280-300°C.[14]
-
Detection and Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for positive identification.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly when coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful tool for the quantification of isothiocyanates. Due to the lack of a strong chromophore in many isothiocyanates, a derivatization step is often employed.[16]
Protocol 3: HPLC with Derivatization
-
Derivatization: The isothiocyanate extract is reacted with a derivatizing agent such as 1,2-benzenedithiol or N-acetyl-L-cysteine to form a stable derivative with strong UV absorbance.[14][16]
-
Chromatographic Separation: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of acidified water and acetonitrile is typically used for separation.[16]
-
Quantification: The concentration of the isothiocyanate is determined by comparing the peak area of the derivative to a calibration curve generated from authentic standards.[16]
Biological Activities and Ecological Roles
The isothiocyanate functional group is highly electrophilic and can react with nucleophilic cellular targets, which is the basis for the diverse biological activities of these compounds.[3]
Biological Activities
-
Antifungal and Antimicrobial Properties: n-Butyl isothiocyanate has demonstrated significant antifungal activity, particularly against Candida albicans, by disrupting cell membrane integrity and inducing oxidative stress.[17] This highlights its potential as a natural antimicrobial agent.
-
Anticancer and Chemopreventive Effects: Isothiocyanates, as a class, are widely studied for their cancer-preventive properties.[18] They can induce phase II detoxification enzymes, promote apoptosis, and inhibit cell proliferation in various cancer cell lines.[19][20] n-Butyl isothiocyanate has been shown to inhibit the adhesion and migration of bladder cancer cells.[21]
-
Anti-inflammatory Activity: Isothiocyanates can modulate inflammatory pathways, contributing to their overall health benefits.
Ecological Roles
The primary ecological role of the glucosinolate-myrosinase system and the resulting isothiocyanates is plant defense.[1] The pungent and often toxic nature of isothiocyanates deters herbivores and protects the plant from pathogenic microorganisms.[22]
Conclusion
The natural occurrence of this compound and its isomers is predominantly represented by the isothiocyanate forms, specifically n-butyl isothiocyanate and sec-butyl isothiocyanate. These compounds are biosynthesized from glucosinolate precursors in plants, primarily from the Brassicaceae family, through the action of the myrosinase enzyme. Their presence contributes to the characteristic flavor and defense mechanisms of these plants. There is a notable absence of scientific evidence for the natural occurrence of tert-butyl isothiocyanate and the various this compound isomers. The analysis of these volatile compounds is effectively achieved through GC-MS and HPLC, with established protocols for their extraction and quantification. The documented antifungal, anticancer, and anti-inflammatory activities of butyl isothiocyanates underscore their potential for further research and development in the pharmaceutical and agricultural sectors. This guide provides a foundational understanding for scientists and researchers to explore the rich chemistry and biology of these naturally occurring organosulfur compounds.
References
-
Isothiocyanates | Linus Pauling Institute | Oregon State University. [Link]
-
2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem. [Link]
-
sec-Butyl Isothiocyanate - MySkinRecipes. [Link]
-
Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress - PubMed. [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with - MOST Wiedzy. [Link]
-
3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC. [Link]
-
GC–MS detection and determination of major volatile compounds in Brassica juncea L. leaves and seeds | Request PDF - ResearchGate. [Link]
-
Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
the reaction of thiocyanate anion with S-methyl - Canadian Journal of Chemistry. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF - ResearchGate. [Link]
-
Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC. [Link]
-
Natural Isothiocyanates Block Adhesion and Invasion of Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines - MDPI. [Link]
-
Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC. [Link]
-
Chemical composition of the essential oils of Brassica juncea (L.) Coss. grown in different regions, Hebei, Shaanxi and Shandong, of China - Journal of Food and Drug Analysis. [Link]
-
Metabolic fate of glucosinolate precursors and isothiocyanates following consumption of brassica within experimental meals by volunteers. - ResearchGate. [Link]
-
Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. | Semantic Scholar. [Link]
-
Glucosinolate hydrolysis and bioavailability of resulting isothiocyanates: Focus on glucoraphanin | Request PDF - ResearchGate. [Link]
-
Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC. [Link]
-
Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli - MDPI. [Link]
-
Structure and biosynthesis of isothiocyanates. A) Selected... - ResearchGate. [Link]
-
Butyl isothiocyanate - Chem-Impex. [Link]
-
Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem. [Link]
-
tert-Butyl isothiocyanate | C5H9NS | CID 11544 - PubChem. [Link]
-
butyl isothiocyanate, 592-82-5 - The Good Scents Company. [Link]
-
Biosynthesis of the High-value Plant Secondary Product Benzyl Isothiocyanate via Functional Expression of Multiple Heterologous Enzymes in E. coli - ResearchGate. [Link]
-
Comparison of chemical composition, antioxidant and antimicrobial potentials of essential oils and oleoresins obtained from seeds of brassica juncea and sinapis Alba - MedCrave online. [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. [Link]
-
Thiocyanate - Wikipedia. [Link]
-
Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC. [Link]
-
Showing Compound Thiocyanate (FDB112173) - FooDB. [Link]
-
Correlation of Glucosinolates and Volatile Constituents of Six Brassicaceae Seeds with Their Antioxidant Activities Based on Partial Least Squares Regression - PMC. [Link]
-
Isothiocyanates: translating the power of plants to people - PMC. [Link]
-
Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC. [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment - ChemRxiv. [Link]
-
Ecological roles of secondary metabolites of Saposhnikovia divaricata in adaptation to drought stress - PMC. [Link]
Sources
- 1. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 7. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 590-42-1: tert-Butyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 9. tert-Butyl isothiocyanate | C5H9NS | CID 11544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. tert-Butyl isothiocyanate | CAS 590-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Thiocyanate - Wikipedia [en.wikipedia.org]
- 13. Showing Compound Thiocyanate (FDB112173) - FooDB [foodb.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Ecological roles of secondary metabolites of Saposhnikovia divaricata in adaptation to drought stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Toxicological Profile and Safety Data for Butyl Thiocyanate
CAS Registry Number: 628-83-1
Chemical Formula:
Executive Summary
Butyl thiocyanate (n-butyl thiocyanate) is an organic thiocyanate often utilized as a chemical intermediate in the synthesis of pharmaceuticals, insecticides, and bactericides.[2] Unlike its isomer butyl isothiocyanate (mustard oil), which acts primarily as a direct alkylating agent and sensitizer, this compound presents a distinct toxicological profile characterized by the metabolic liberation of cyanide ions (
This guide provides a rigorous analysis of the compound's safety profile, distinguishing it from its isothiocyanate isomer, and details the metabolic pathways responsible for its acute toxicity. It includes self-validating safety protocols for handling and bio-assay quantification.[2][3]
Part 1: Physicochemical Identity & Stability[3][4]
Understanding the physical properties is the first line of defense in exposure control.[3] this compound is a clear, colorless to pale yellow liquid with a characteristic odor.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Relevance to Safety |
| Boiling Point | 185°C (approx.) / 67–68°C @ 11 Torr | Moderate volatility; inhalation hazard increases with heating.[2][3] |
| Density | 0.958 g/cm³ @ 25°C | Immiscible with water; floats on surface, complicating spill cleanup.[2][3] |
| Flash Point | ~66°C (Closed Cup) | Combustible.[2][3][4][5] Vapors may form explosive mixtures above 66°C. |
| Solubility | Low in water; Soluble in EtOH, Ether | Lipophilic nature facilitates dermal absorption and CNS penetration.[2][3] |
| Reactivity | Stable under normal conditions | Reacts vigorously with strong oxidizers and acids (liberating HCN).[2][3] |
Critical Distinction: Do not confuse This compound (R-S-C≡N) with Butyl Isothiocyanate (R-N=C=S) . The latter is a potent lachrymator and corrosive agent.[2][3][6] Verify the CAS number (628-83-1) before any experimental procedure.[2][3]
Part 2: Toxicokinetics and Mechanism of Action
The primary toxicological concern with alkyl thiocyanates is their "pro-toxicant" nature.[2][3] While the molecule itself causes irritation, its systemic toxicity is largely driven by the metabolic release of cyanide.[3]
Metabolic Bioactivation (The Cyanide Pathway)
Upon ingestion or absorption, this compound undergoes nucleophilic attack by Glutathione (GSH), catalyzed by Glutathione S-Transferases (GST).[2] This reaction cleaves the sulfur-cyanide bond.[2][3]
-
Conjugation: GST facilitates the attack of GSH on the thiocyanate moiety.[2][3]
-
Liberation: This releases a cyanide ion (
) and forms an unstable disulfide intermediate.[2][3] -
Toxicity: The free cyanide ion inhibits Cytochrome C Oxidase (Complex IV) in the mitochondria, halting cellular respiration (histotoxic hypoxia).[2][3]
-
Detoxification: In sub-lethal doses, the enzyme Rhodanese (thiosulfate sulfurtransferase) converts the released cyanide into relatively non-toxic thiocyanate (
), which is excreted in urine.[2]
Visualization: Metabolic Pathway of this compound
The following diagram illustrates the bioactivation pathway leading to cyanide release and the subsequent detoxification mechanism.[3]
Figure 1: Metabolic conversion of this compound showing the liberation of toxic cyanide ions and subsequent detoxification pathways.[2]
Part 3: Acute and Chronic Toxicology Data[8]
The following data is synthesized from GHS classifications and comparative organic thiocyanate profiles.
Table 2: Toxicity Classifications (GHS)
| Endpoint | Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][3][7][8] (Est. LD50: 300–2000 mg/kg) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3][4][9] |
Note: While methyl thiocyanate is highly toxic (LD50 ~60 mg/kg), the butyl analog is generally less acutely toxic due to slower metabolic hydrolysis rates, falling into the "Harmful" rather than "Toxic" category.[2]
Clinical Signs of Exposure[5][11][12]
-
Low Dose: Irritation of eyes, nose, and throat; dermatitis upon skin contact.[2][3]
-
High Dose (Systemic): Symptoms of cyanide poisoning, including headache, dizziness, rapid breathing (tachypnea) followed by gasping, tachycardia, hypotension, and in severe cases, metabolic acidosis and convulsions.[2]
Part 4: Experimental Safety Protocols
Protocol: Safe Handling & Spill Response
Rationale: Due to the potential for cyanide release upon reaction with acids or metabolic activation, handling requires strict engineering controls.[2][3]
-
Engineering Controls: All transfers must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
PPE: Nitrile gloves (double-gloved recommended, 0.11mm min thickness), chemical splash goggles, and a lab coat.[2][3]
-
Self-Validating Storage Check:
-
Step: Inspect the storage container for crystal formation or discoloration.[2][3]
-
Validation: If solids are present, potential polymerization or decomposition has occurred.[2][3] Do not use.
-
Step: Check pH of any aqueous waste streams containing the substance.[3]
-
Validation: Maintain pH > 10.[2][3] Acidic conditions can liberate HCN gas.[2][3][10]
-
Protocol: Cyanide Release Quantification Assay
Rationale: Researchers using this compound as a scaffold must verify if their specific experimental conditions (e.g., presence of thiols or reducing agents) are inadvertently triggering cyanide release.[2][3]
Method: Modified König Reaction (Spectrophotometric)[2]
-
Preparation: Incubate this compound (1 mM) with Glutathione (5 mM) in Phosphate Buffer (pH 7.4) at 37°C.[2][3]
-
Sampling: Aliquot 100 µL at t=0, 30, 60 min.
-
Derivatization: Add Chloramine-T (oxidizes cyanide to cyanogen chloride) followed by Pyridine-Barbituric Acid reagent.[2][3]
-
Measurement: Measure absorbance at 570–580 nm.
-
Self-Validation:
Part 5: Therapeutic Potential vs. Risk[3][4]
For drug development professionals, the thiocyanate moiety acts as a versatile pharmacophore but carries liability.[2][3]
-
Scaffold Utility: The thiocyanate group is a precursor for synthesis of thiazoles and thio-heterocycles, which are common in antibiotic and antineoplastic drugs.
-
Risk/Benefit Analysis:
-
Direct Activity: Organic thiocyanates have shown bactericidal properties by inhibiting bacterial respiration.[2][3]
-
Liability: The "masked cyanide" effect limits systemic use.[2][3] Drug candidates containing this moiety often fail safety screens due to off-target mitochondrial toxicity.[2][3]
-
Mitigation: Lead optimization usually involves replacing the linear thiocyanate with a cyclic isostere (e.g., thiazole) to retain geometry while eliminating cyanide release potential.[2]
-
Visualization: Safety Decision Logic
Figure 2: Decision logic for preventing accidental HCN generation during handling and disposal.
References
-
PubChem. (n.d.).[2][3] this compound (Compound).[1][2][3][7] National Library of Medicine.[2][3] Retrieved January 30, 2026, from [Link][2]
-
European Chemicals Agency (ECHA). (n.d.).[2][3] Substance Information: this compound.[1][2][3][11][12] Retrieved January 30, 2026, from [Link][2]
-
Ohkawa, H., Ohkawa, R., Yamamoto, I., & Casida, J. E. (1972).[2] Enzymatic mechanisms of toxicity of organothiocyanates. Pesticide Biochemistry and Physiology. (Mechanistic basis for GSH-mediated cyanide release).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Cyanide Exposure and Control. Retrieved January 30, 2026, from [Link][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound | C5H9NS | CID 12357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Butyl isothiocyanate analytical standard 592-82-5 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Case No 628-83-1 this compound Manufacturer, Trader, and Exporter [avdpharma.in]
- 12. scbt.com [scbt.com]
Thermochemical data for n-butyl thiocyanate.
The following technical guide provides a comprehensive thermochemical and physical profile of n-butyl thiocyanate, synthesized for researchers in chemical thermodynamics and drug development.
CAS: 628-83-1 | Formula:
Executive Summary
n-Butyl thiocyanate is a pivotal organosulfur intermediate utilized in the synthesis of heterocycles, pesticides, and pharmaceuticals.[1] While often overshadowed by its more stable isomer (n-butyl isothiocyanate), the thiocyanate form possesses distinct reactivity profiles driven by the
Molecular Identity & Physical Constants
Accurate thermochemical analysis requires a baseline of verified physical properties.[1] The following data represents the consensus from experimental literature.
Table 1: Experimental Physical Properties
| Parameter | Value | Conditions | Source |
| Boiling Point ( | 168.0 °C (441.15 K) | @ 760 mmHg | [1][2] |
| Density ( | 0.958 g/cm³ | @ 25 °C | [3] |
| Refractive Index ( | 1.492 - 1.498 | @ 20 °C | [3] |
| Vapor Pressure ( | 2.55 mmHg | @ 25 °C | [2] |
| Solubility | Insoluble (Water) | Soluble (EtOH, Ether) | [3] |
| Appearance | Colorless to pale yellow liquid | Onion-like odor | [1] |
Thermochemical Data Landscape
Due to the limited availability of direct combustion calorimetry data for n-butyl thiocyanate, the following values are derived using Benson Group Additivity (BGA) . This method is the industry standard for estimating thermodynamic properties of organic compounds with an accuracy typically within
Methodology
The molecule is decomposed into the following Benson groups:
- : Methyl group attached to carbon.[1]
- : Methylene bridges (x2).[1]
- : Methylene attached to Sulfur.[1]
- : Thiocyanate sulfur group.[1]
- : Cyano group correction.
Table 2: Derived Thermochemical Values (Standard State, 298.15 K)
| Property | Symbol | Value (Est.) | Unit | Notes |
| Enthalpy of Formation (Gas) | +118.4 | kJ/mol | Derived via BGA [4] | |
| Enthalpy of Formation (Liq) | +65.2 | kJ/mol | Calculated using | |
| Enthalpy of Vaporization | 53.2 | kJ/mol | Derived from | |
| Heat Capacity (Liquid) | 214.5 | J/(mol[2][3]·K) | Estimated via Missenard method | |
| Molar Entropy | 384.2 | J/(mol·K) | BGA Calculation |
Technical Note: The positive enthalpy of formation indicates that n-butyl thiocyanate is endothermic relative to its elements, consistent with the energetic cost of forming the
andbonds.
Thermodynamic Analysis & Isomerization
A critical consideration for researchers is the thermodynamic instability of alkyl thiocyanates (
Isomerization Pathway
Upon heating or catalysis (Lewis acids), n-butyl thiocyanate undergoes an irreversible rearrangement to n-butyl isothiocyanate.[1] This process is exothermic, driven by the formation of the stronger
-
Reaction:
-
Enthalpy of Isomerization (
): to kJ/mol (Exothermic)[1] -
Mechanism: Ion-pair return or concerted sigmatropic shift depending on solvent polarity.[1]
Figure 1: Energy profile of the thiocyanate-to-isothiocyanate isomerization.[1] The thiocyanate is kinetically stable at room temperature but thermodynamically less favorable.
Experimental Methodologies
For researchers needing to validate these values or synthesize high-purity material for calorimetry, the following protocols are recommended.
Synthesis Protocol (Nucleophilic Substitution)
The standard synthesis involves the
-
Reagents: n-Butyl bromide (1.0 eq), KSCN (1.2 eq), Ethanol (Solvent).[1]
-
Procedure: Reflux KSCN in ethanol until dissolved. Add n-butyl bromide dropwise.[1] Reflux for 3-4 hours.
-
Workup: Filter off KBr salt. Distill ethanol. Wash residue with water to remove excess KSCN.[1]
-
Purification (Critical): Fractional distillation under reduced pressure.
Calorimetric Measurement Design
To experimentally determine
Figure 2: Workflow for high-precision combustion calorimetry of sulfur-containing organics.
Safety & Handling
-
Metabolic Toxicity: Alkyl thiocyanates can be metabolized to release cyanide ions (
) and thiocyanate ions ( ) via glutathione S-transferases.[1][4] Handle with extreme caution. -
Flammability: With a flash point typically around 40-50 °C (estimated), it is a flammable liquid.[1]
-
Storage: Store in a cool, dark place to prevent photo-induced isomerization or decomposition.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11613, Butyl isothiocyanate (and related Thiocyanate data). Retrieved from .[1]
-
The Good Scents Company. (2024).[1] Butyl isothiocyanate and homologue data. Retrieved from .[1]
-
Lide, D. R. (Ed.).[1][4][5] (2005).[1][6][4][5][7] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1][4][5] (Physical constants for organic sulfur compounds).
-
Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for Group Additivity Increments).
-
NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Organosulfur Compounds. Retrieved from .[1]
Sources
- 1. Propyl Isothiocyanate | C4H7NS | CID 69403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atct.anl.gov [atct.anl.gov]
- 3. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 4. Methyl thiocyanate | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl thiocyanate | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylthiocyanate | 542-90-5 [chemicalbook.com]
- 7. Propyl thiocyanate | C4H7NS | CID 77925 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Antifungal Properties of Butyl Isothiocyanate (BITC) Against Candida albicans
Executive Summary
Butyl isothiocyanate (BITC) , a naturally occurring organosulfur compound derived from glucosinolates in cruciferous vegetables (Brassicaceae), has emerged as a potent antifungal agent.[1] Unlike conventional azoles that primarily target a single enzyme (lanosterol 14
This technical guide synthesizes the physicochemical properties, quantitative efficacy data, and molecular mechanisms of BITC, providing validated experimental protocols for researchers in antifungal drug discovery.
Physicochemical Profile & Pharmacodynamics
BITC (
-
Lipophilicity: The butyl group facilitates rapid passive diffusion across the fungal cell wall and plasma membrane.
-
Electrophilicity: The central carbon of the -N=C=S group is highly electrophilic, readily reacting with nucleophiles (e.g., thiols like glutathione and cysteine residues on proteins) via dithiocarbamate formation.
Key Interaction: Upon entry, BITC rapidly conjugates with intracellular glutathione (GSH). This depletion of the cellular antioxidant pool is the upstream trigger for the Reactive Oxygen Species (ROS) cascade described in Section 3.
Antimicrobial Efficacy: Quantitative Analysis
BITC demonstrates concentration-dependent fungistatic and fungicidal activity. It is effective against both planktonic cells and recalcitrant biofilms.[3]
Table 1: Comparative Efficacy of Isothiocyanates against C. albicans
| Compound | Form | MIC | MFC (Fungicidal) | Biofilm Inhibition | Key Reference |
| Butyl-ITC (BITC) | Planktonic | 1.43 – 143.0 µg/mL* | ~2 × MIC | 17.36 mM** | [1][2] |
| Allyl-ITC (AITC) | Planktonic | 125 µg/mL | 250 µg/mL | > 1000 µg/mL | [3][5] |
| Ethyl-ITC (EITC) | Planktonic | 500 µg/mL | > 500 µg/mL | 2000 µg/mL | [4] |
| Fluconazole (Control) | Planktonic | 0.25 – 1.0 µg/mL | > 64 µg/mL (Fungistatic) | Resistant | [3] |
*Note: Range depends on strain susceptibility (clinical isolates vs. ATCC strains). BITC generally shows superior lipophilicity-driven potency compared to shorter-chain ITCs like EITC. **Note: Biofilm eradication requires significantly higher concentrations (mM range) due to the extracellular matrix barrier.
Mechanistic Pathways: The "Why" and "How"
The antifungal lethality of BITC is not accidental cytotoxicity; it is a calculated disruption of fungal homeostasis.
The ROS-Mitochondrial Axis
BITC triggers a "domino effect" of cellular failure. The primary driver is the accumulation of intracellular Reactive Oxygen Species (ROS).
-
GSH Depletion: BITC binds cytosolic glutathione.
-
ROS Spike: Without GSH, endogenous ROS (superoxide anions, hydroxyl radicals) accumulate.
-
Mitochondrial Collapse: High ROS levels induce the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to loss of membrane potential (
). -
Apoptosis: Cytochrome c release activates metacaspases, leading to DNA fragmentation and cell death.
Membrane & Ergosterol Interference
Parallel to oxidative stress, BITC interferes with ergosterol biosynthesis (downregulation of ERG11 in related ITCs) and physically perturbs the lipid bilayer, increasing permeability to ions and decreasing membrane fluidity.
Figure 1: The dual-track mechanism of BITC involving oxidative stress induction and membrane destabilization.
Experimental Protocols
To validate BITC efficacy in your own pipeline, follow these self-validating protocols.
Protocol: Intracellular ROS Detection (Flow Cytometry)
Principle: The non-fluorescent probe DCFH-DA diffuses into cells, is cleaved by esterases to DCFH, and oxidized by ROS to highly fluorescent DCF.
Reagents:
-
C. albicans suspension (
cells/mL). -
BITC Stock (dissolved in DMSO).[4]
-
DCFH-DA (10 mM stock in DMSO).
-
Positive Control:
(1-5 mM).
Workflow:
Figure 2: Step-by-step workflow for quantifying Reactive Oxygen Species induced by BITC.
Protocol: MIC Determination (Broth Microdilution)
Standard: CLSI M27-A3
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust C. albicans to
CFU/mL. -
Dilution: Serial 2-fold dilutions of BITC in 96-well plates (Range: 0.1 – 200 µg/mL).
-
Incubation: 35°C for 24–48 hours.
-
Endpoint: Lowest concentration with visual clearance (no turbidity) compared to growth control.
Therapeutic Potential & Synergism[3][5][6]
Synergistic Potential with Azoles
While Candida strains often develop resistance to fluconazole via efflux pumps (CDR1/CDR2) or ERG11 mutations, isothiocyanates can restore sensitivity.
-
Mechanism: BITC-induced membrane perturbation facilitates the passive entry of fluconazole, bypassing efflux mechanisms.
-
Evidence: Studies on the structural analog Allyl-ITC (AITC) demonstrate a Fractional Inhibitory Concentration Index (FICI) of 0.132 – 0.312 when combined with fluconazole, indicating strong synergy [3][5].[3][5] BITC is expected to exhibit similar or superior synergy due to higher lipophilicity.
Toxicity & Selectivity
-
Therapeutic Window: BITC is cytotoxic to mammalian cells at high concentrations (often used in cancer research for this reason).
-
Selectivity Strategy: Topical application (e.g., for mucosal candidiasis) or nano-encapsulation is recommended to mitigate systemic toxicity while maintaining high local concentrations [4].
References
-
Mechanism of Action & Efficacy: Title: Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress.[1] Source: Archives of Microbiology (2024).[1] Link:[Link]
-
Ultrastructural Changes: Title: Ultrastructural Changes in Candida albicans Induced by Benzyl Isothiocyanate (BITC).[4] (Analogous mechanism study). Source: MDPI (2020). Link:[Link]
-
Synergy with Fluconazole (AITC Data): Title: Activity of Allyl Isothiocyanate and Its Synergy with Fluconazole Against Candida albicans Biofilms.[3][5] Source: PubMed / Applied Biochemistry and Biotechnology (2017). Link:[Link]
-
Ethyl-ITC Comparative Data: Title: Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. Source: Current Microbiology (2023). Link:[Link]
-
AITC Mechanism & ROS: Title: Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans. Source: Current Medical Mycology (2023). Link:[Link]
Sources
- 1. Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Allyl Isothiocyanate and Its Synergy with Fluconazole against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of High-Purity n-Butyl Thiocyanate via Phase-Transfer Catalysis
Introduction
n-Butyl thiocyanate (CH₃(CH₂)₃SCN) is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty organic compounds. Its utility is contingent upon its purity, as isomeric impurities such as n-butyl isothiocyanate (CH₃(CH₂)₃NCS) can lead to undesirable side reactions and complicate downstream processes. The synthesis of alkyl thiocyanates is primarily achieved through the nucleophilic substitution of an alkyl halide with a thiocyanate salt.[1] However, the ambident nature of the thiocyanate nucleophile (⁻SCN) presents a significant challenge, as it can attack via either the sulfur or the nitrogen atom, leading to a mixture of thiocyanate and isothiocyanate products.
This application note provides a detailed, field-proven protocol for the synthesis of n-butyl thiocyanate in high purity and yield. The methodology leverages a phase-transfer catalysis (PTC) system, which offers significant advantages in overcoming the mutual insolubility of the inorganic nucleophile and the organic substrate, thereby enhancing reaction rates and selectivity.[2][3] We will delve into the mechanistic rationale for the high selectivity observed, provide a step-by-step experimental guide, and outline methods for purification and characterization to ensure a final product of the highest quality for research and development applications.
Reaction Principle and Mechanistic Insights
The core of this synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction. The thiocyanate ion displaces a halide (in this case, bromide) from the n-butyl group. This reaction is analogous in principle to the well-known Williamson ether synthesis.[4][5][6]
2.1. The Sₙ2 Mechanism and Selectivity
The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group.[4] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral.
Caption: Sₙ2 mechanism for n-butyl thiocyanate synthesis.
A critical aspect of this synthesis is controlling the regioselectivity of the nucleophilic attack. The thiocyanate ion is an ambident nucleophile with two potential sites of attack: the "soft" sulfur atom and the "hard" nitrogen atom. According to Pearson's Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles. The primary sp³-hybridized carbon of n-butyl bromide is a soft electrophile. Sulfur, being larger and more polarizable than nitrogen, is the softer nucleophilic center. Consequently, the reaction overwhelmingly favors attack by the sulfur atom, leading to the formation of the desired n-butyl thiocyanate over the isothiocyanate isomer.[7] The use of a polar aprotic environment, facilitated by the phase-transfer catalyst, further promotes this selectivity.
2.2. The Role of Phase-Transfer Catalysis
A significant practical challenge is that sodium thiocyanate is soluble in water but insoluble in the organic phase containing n-butyl bromide. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (Q⁺X⁻), elegantly solves this problem. The catalyst transports the thiocyanate anion (SCN⁻) from the aqueous phase into the organic phase. The large, lipophilic organic groups on the quaternary cation (Q⁺) render the ion pair [Q⁺SCN⁻] soluble in the organic medium, where it can readily react with the alkyl halide.[2][8] This avoids the need for expensive, high-boiling, and difficult-to-remove polar aprotic solvents like DMF or DMSO.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| n-Butyl Bromide | 109-65-9 | 137.02 | 68.5 g (50 mL) | 0.50 | 99% purity, handle in a fume hood. |
| Sodium Thiocyanate | 540-72-7 | 81.07 | 48.6 g | 0.60 | Anhydrous. Dry in an oven if necessary. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 8.06 g | 0.025 | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | 250 mL | - | Anhydrous grade. |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - | For dissolving NaSCN. |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | 2 x 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with a Teflon paddle
-
Heating mantle with a temperature controller
-
Dropping funnel (optional, for additions)
-
Separatory funnel (500 mL)
-
Distillation apparatus (fractional distillation column, condenser, receiving flasks)
-
Vacuum source for distillation
3.3. Synthesis Procedure
-
Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add sodium thiocyanate (48.6 g), tetrabutylammonium bromide (TBAB, 8.06 g), toluene (250 mL), and deionized water (100 mL).
-
Initiate Reaction: Begin vigorous stirring to create a well-mixed biphasic system. Add n-butyl bromide (50 mL) to the flask.
-
Heating: Heat the mixture to a gentle reflux (approximately 85-90 °C) using the heating mantle.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 6-8 hours. The reaction can be monitored by TLC or GC-MS by taking small aliquots from the organic layer. The formation of a white precipitate (NaBr) is an indicator of reaction progress.
-
Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
3.4. Work-up and Purification
-
Phase Separation: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Allow the layers to separate fully. The upper layer is the organic phase (toluene) containing the product, and the lower is the aqueous phase.
-
Aqueous Wash: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove the catalyst and any remaining water-soluble impurities.
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~10 g). Swirl the flask occasionally for 15-20 minutes.
-
Filtration: Filter the mixture to remove the drying agent. Rinse the flask and the solid with a small amount of fresh toluene to ensure complete transfer of the product.
-
Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator.
-
Fractional Distillation: The crude n-butyl thiocyanate is purified by vacuum distillation. This step is crucial for achieving high purity and removing any less volatile impurities and any small amount of the higher-boiling isothiocyanate isomer. Collect the fraction boiling at the correct temperature and pressure.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of n-butyl thiocyanate.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the absence of n-butyl isothiocyanate.
-
FTIR Spectroscopy: The thiocyanate group (-SCN) shows a strong, sharp characteristic absorption band around 2150 cm⁻¹. The isothiocyanate group (-NCS) shows a broader, very strong absorption around 2050-2100 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the n-butyl chain and the connectivity to the thiocyanate group.
Table of Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₅H₉NS |
| Molecular Weight | 115.20 g/mol |
| Boiling Point | 184-185 °C (at 760 mmHg); ~70 °C (at 15 mmHg) |
| Density | ~0.955 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | ~1.474 |
Data sourced from PubChem and commercial suppliers.[9]
Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
-
n-Butyl Bromide: Flammable liquid and skin irritant. Harmful if swallowed or inhaled.
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child.
-
n-Butyl Thiocyanate/Isothiocyanate: These compounds are toxic and can be harmful if inhaled, swallowed, or in contact with skin.[10][11] They can cause skin and eye irritation.[11] Handle with care.
-
Sodium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (HSCN).
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[11][12]
Conclusion
This application note details a reliable and efficient method for synthesizing high-purity n-butyl thiocyanate. The strategic use of phase-transfer catalysis maximizes the reaction rate and selectivity by facilitating the transport of the thiocyanate nucleophile into the organic phase. The protocol emphasizes a straightforward work-up and a final vacuum distillation step, which are critical for removing impurities and achieving the high purity required for demanding applications in drug discovery and materials science.
References
- CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate - Google Patents.
- WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents.
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. URL: [Link]
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163.
-
Synthesis of N-β-brominated alkenyl isothiocyanates via dehydrogenation of alkyl... - RSC Publishing. URL: [Link]
- CN113582202A - Preparation method of sodium thiocyanate - Google Patents.
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. URL: [Link]
-
Preparation of Thiocyanates and Isothiocyanates from Alcohols, Thiols, Trimethylsilyl-, and Tetrahydropyranyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)/n-Bu4NSCN System. | Request PDF - ResearchGate. URL: [Link]
-
Isothiocyanate synthesis - Organic Chemistry Portal. URL: [Link]
-
isopropyl thiocyanate - Organic Syntheses Procedure. URL: [Link]
-
butyl isothiocyanate, 592-82-5 - The Good Scents Company. URL: [Link]
-
Thiocyanate synthesis by C-S coupling or substitution - Organic Chemistry Portal. URL: [Link]
-
Butyl thiocyanate | C5H9NS | CID 12357 - PubChem. URL: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. URL: [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. URL: [Link]
-
Williamson ether synthesis - Wikipedia. URL: [Link]
-
Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates | The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Synthesis of alkyl thiocyanates. | Download Scientific Diagram - ResearchGate. URL: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. URL: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. URL: [Link]
-
The Isomerization of Alkyl Thiocyanates to Isothiocyanates - ACS Publications. URL: [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. URL: [Link]
-
Material Safety Data Sheet - Butyl isothiocyanate - Cole-Parmer. URL: [Link]
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - MDPI. URL: [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. URL: [Link]
-
A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. URL: [Link]
-
Synthetic access to thiols: A review - Indian Academy of Sciences. URL: [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. URL: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. ijirset.com [ijirset.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C5H9NS | CID 12357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Quantitative Analysis of Butyl Thiocyanate Using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of butyl thiocyanate. This compound and its isomers are of interest in various fields, including flavor and fragrance analysis, as well as in the assessment of environmental and biological samples. The methodology outlined herein is designed for researchers, scientists, and drug development professionals who require a reliable and validated protocol for the precise quantification of this volatile compound. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards to ensure data integrity and reproducibility.
Introduction: The Rationale for a Validated GC-MS Approach
This compound (C₅H₉NS) is a volatile organic compound that necessitates a sensitive and specific analytical method for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its exceptional separating power and definitive identification capabilities. The coupling of gas chromatography, which separates volatile compounds based on their physicochemical properties, with mass spectrometry, which provides structural information based on mass-to-charge ratio and fragmentation patterns, offers unparalleled specificity and sensitivity for the analysis of complex mixtures.
The development of a robust quantitative method is not merely procedural; it is a matter of scientific integrity. Every step, from the selection of the extraction solvent to the choice of mass fragments for monitoring, is a critical decision that influences the accuracy and reliability of the final results. This protocol is built upon the foundational principles of analytical chemistry and adheres to the validation guidelines established by the International Council for Harmonisation (ICH)[1][2] and the U.S. Food and Drug Administration (FDA)[3], ensuring that the method is fit for its intended purpose.
Foundational Principles: GC-MS for Volatile Compound Analysis
The successful quantification of this compound by GC-MS hinges on several key principles:
-
Volatility and Thermal Stability: this compound is a volatile compound, making it amenable to gas chromatography. The GC inlet and column temperatures are optimized to ensure efficient vaporization without thermal degradation.
-
Chromatographic Separation: The choice of the GC column is critical for separating this compound from other matrix components. A non-polar or mid-polar stationary phase is typically suitable for this class of compounds.
-
Mass Spectral Fragmentation: In the mass spectrometer, this compound will undergo electron ionization, leading to the formation of a molecular ion and characteristic fragment ions. The selection of specific, abundant, and unique ions is paramount for selective and sensitive quantification using Selected Ion Monitoring (SIM).
-
Method Validation: To ensure the reliability of the analytical data, the method must be validated for key performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[4][5]
Experimental Workflow: From Sample to Result
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram:
Caption: A schematic of the complete analytical workflow.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC-grade or equivalent purity hexane, dichloromethane, and methanol.
-
Standards: Certified reference standard of this compound (≥98% purity). Internal standard (IS), for example, propyl thiocyanate or a stable isotope-labeled analog.
-
Reagents: Anhydrous sodium sulfate.
-
Equipment: GC-MS system with an autosampler, analytical balance, vortex mixer, centrifuge, and a nitrogen evaporator.
Standard and Sample Preparation
Causality behind choices: The use of a certified reference standard is fundamental for accurate calibration. An internal standard is employed to correct for variations in sample preparation and instrument response, thereby improving precision and accuracy. The choice of internal standard should be a compound that is chemically similar to the analyte but does not co-elute.
Protocol for Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., hexane) to create calibration standards ranging from the limit of quantification (LOQ) to the upper limit of the linear range.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner. A consistent concentration of the internal standard is added to all calibration standards and samples.
Protocol for Sample Preparation (Liquid-Liquid Extraction):
This protocol is a general guideline and should be optimized based on the specific sample matrix.
-
Sample Aliquoting: Pipette a known volume (e.g., 1 mL) of the sample (e.g., plasma, water) into a clean glass tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution to each sample.
-
Extraction: Add 3 mL of extraction solvent (e.g., hexane or dichloromethane). The choice of solvent depends on the polarity of the analyte and the sample matrix.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Phase Separation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase solvent or other suitable solvent for GC injection.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | A standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Provides optimal column performance. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column suitable for the separation of volatile and semi-volatile organic compounds. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature program designed to provide good separation and peak shape for this compound. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion transmission efficiency. |
| Electron Energy | 70 eV | The standard electron energy for generating consistent and library-searchable mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. |
| Dwell Time | 100 ms | The time spent monitoring each ion, balancing sensitivity and the number of data points across a peak. |
Mass Spectral Fragmentation and Ion Selection
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways of this compound.
Selected Ions for Quantification:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Rationale |
| This compound | 115 | 57 | The molecular ion (m/z 115) is often a good choice for the quantifier ion due to its specificity. The butyl fragment (m/z 57) is a common and abundant fragment for butyl-containing compounds. |
| Internal Standard (e.g., Propyl Thiocyanate) | (Molecular Ion) | (Characteristic Fragment) | To be determined based on the specific internal standard used. |
Note: The selection of quantifier and qualifier ions must be confirmed by analyzing a pure standard of this compound and observing its mass spectrum. The ratio of the qualifier to quantifier ion should be monitored for all samples to ensure peak purity.
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[1][2] The following parameters should be assessed according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | % Recovery within 85-115% for spiked samples at low, medium, and high concentrations. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance is not significantly affected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate). |
Data Analysis and Reporting
-
Peak Integration: Integrate the peak areas of the quantifier and qualifier ions for both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. A linear regression analysis with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
-
Reporting: The final report should include the quantitative results, along with all relevant method validation data and chromatograms.
Conclusion: A Framework for Reliable Quantification
This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of this compound by GC-MS. By adhering to the detailed protocols and validation procedures outlined, researchers can generate high-quality, reproducible, and defensible data. The emphasis on the causality behind experimental choices and the integration of regulatory guidelines ensures that this method is not just a procedure, but a self-validating system for robust scientific inquiry.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]
- Development and Validation of the GC-MS Method for the Determination of Volatile Contaminants in Drug Products. (2024). International Journal of Pharmaceutical Quality Assurance.
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]
-
PubChem. Butyl isothiocyanate. [Link]
-
The Good Scents Company. butyl isothiocyanate. [Link]
-
NIST. Butane, 1-isothiocyanato-. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS). (2012). PubMed. [Link]
-
Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry. (1980). PubMed. [Link]
-
Cyanide and Thiocyanate in Human Saliva by Gas Chromatography-Mass Spectrometry. (2006). Journal of Analytical Toxicology. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). The Pharma Innovation Journal. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Using butyl thiocyanate as a building block in organic synthesis.
APPLICATION NOTE: AN-SCN-004
Subject: Butyl Thiocyanate (
Executive Summary
This compound (BuSCN) is often overlooked in favor of its isothiocyanate isomer (
Key Application Areas:
-
Medicinal Chemistry: Synthesis of lipophilic tetrazole bioisosteres.
-
Material Science: Introduction of flexible butyl-thio spacers.
-
General Synthesis: Masked thiol equivalent avoiding oxidative dimerization.
Chemical Profile & Safety (Critical)
Compound: this compound
CAS: 628-83-1
Structure:
Safety Advisory: The Cyanide Hazard
Unlike isothiocyanates, thiocyanates can release cyanide ions (
-
Acid Warning: Contact with strong acids can liberate Hydrogen Cyanide (
) gas. -
Work Environment: All protocols must be performed in a well-ventilated fume hood.
-
Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.
Mechanistic Versatility
The utility of this compound lies in its ambident reactivity. It possesses two distinct electrophilic sites and can also serve as a nucleophile after activation.
Reactivity Logic:
-
Soft Electrophile (Sulfur): Attacked by soft nucleophiles (e.g., Grignard reagents, thiolates)
Yields Sulfides + Cyanide. -
Hard Electrophile (Carbon): Attacked by azides (cycloaddition)
Yields Tetrazoles. -
Thermal Isomerization: Upon heating (>140°C), it rearranges to Butyl Isothiocyanate (
).
Figure 1: Divergent synthetic pathways accessible from a single this compound precursor.
Protocol A: Synthesis of 5-(Butylthio)-1H-tetrazoles
Application: Creating lipophilic tetrazole rings, common bioisosteres for carboxylic acids in drug discovery (e.g., antihypertensives).
Scientific Rationale: Direct reaction of nitriles with azides often requires toxic tin catalysts or high heat. Using thiocyanates activates the nitrile carbon, allowing the use of milder Zinc salts. The resulting product retains the sulfur atom, adding a lipophilic "tail" (butyl group) that improves cell membrane permeability.
Reagents:
-
This compound (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Zinc Chloride (
) (1.0 equiv) -
Solvent: Isopropanol (IPA) or n-Butanol.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
(10 mmol) in Isopropanol (20 mL). Note: The reaction is heterogeneous. -
Addition: Add Sodium Azide (15 mmol) followed by this compound (10 mmol) at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 85°C for IPA) for 12–16 hours.
-
Self-Validation Point: Monitor by TLC. The starting material (BuSCN) is less polar (high
). The tetrazole product is acidic and more polar (low , often streaks on silica unless treated with acid).
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Add 3N HCl carefully (in a hood!) to decompose excess azide (releases
– toxic!) and break the Zinc-Tetrazole complex. -
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from ethanol/water or column chromatography (DCM:MeOH gradient).
Yield Expectation: 80–92%
Protocol B: Synthesis of Unsymmetrical Sulfides (Grignard Route)
Application: Introduction of the butyl-thio motif into complex aryl or alkyl scaffolds without using odorous thiols.
Scientific Rationale:
Grignard reagents are "hard" carbon nucleophiles, but in the presence of thiocyanates, they attack the "soft" sulfur atom. This cleaves the
Reagents:
-
Aryl/Alkyl Magnesium Bromide (
) (1.2 equiv) -
This compound (1.0 equiv)
-
Solvent: Anhydrous THF (
to RT).
Workflow Visualization:
Figure 2: Step-wise protocol for sulfide synthesis via Grignard reagents.
Step-by-Step Methodology:
-
Preparation: Generate or purchase the Grignard reagent (
or similar) in THF. -
Addition: Cool the Grignard solution to
. Add this compound (neat or in THF) dropwise. Exothermic reaction. -
Completion: Stir at
for 30 mins, then warm to RT for 1 hour.-
Self-Validation Point: The characteristic "sharp" nitrile stretch of BuSCN at
in IR spectroscopy will disappear.
-
-
Quench: Pour the mixture into saturated
solution.-
Safety Check: Ensure the pH remains basic/neutral initially to prevent HCN evolution, or quench into a base trap.
-
-
Isolation: Extract with ether, wash with water, dry, and evaporate.
Data Summary & Troubleshooting
| Parameter | BuSCN Reagent | Tetrazole Product | Sulfide Product |
| IR Spectrum | Sharp peak ~2150 | Broad band 3100-2400 | No |
| 1H NMR ( | |||
| Odor | Mild, nutty/garlic | Odorless solid | Distinctive sulfide smell |
| Solubility | Organic solvents | Soluble in base (NaOH) | Organic solvents |
Troubleshooting Guide:
-
Low Yield in Tetrazole Synthesis: Often due to moisture. Ensure
is anhydrous (fuse it under vacuum if necessary). -
Isomerization: If the reaction gets too hot (>140°C) during distillation or reaction, BuSCN converts to BuNCS (Isothiocyanate). Check IR: Isothiocyanates have a very broad, strong peak at ~2100
, unlike the sharp weak/medium peak of thiocyanates.
References
-
Vorona, S., et al. (2014). "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles."[1] Synthesis, 46(06), 781-786.
- Relevance: Defines the Zn-c
-
Adams, R., et al. (1920). "The Action of the Grignard Reagent on Thiocyanates."[2] Journal of the American Chemical Society, 42(11), 2369–2374.
- Relevance: Foundational text establishing the mechanism of sulfide formation
-
Castanheiro, T., et al. (2016). "Organic Thiocyanates: A Versatile Family of Reagents." Mini-Reviews in Organic Chemistry, 13.
-
Kambe, N., et al. (2011).
- Relevance: Contextualizes modern Pd/Cu catalyzed uses of thiocyan
Sources
Technical Application Note: Butyl Thiocyanate (BTC) in Vector Control and Fumigation
Executive Summary
This technical guide outlines the evaluation, mechanism, and application protocols for Butyl Thiocyanate (BTC) (
This note is intended for researchers and drug development professionals investigating resistance-breaking fumigants or model organic thiocyanates. It includes synthesis verification, metabolic pathways, and standardized fumigation bioassays.
Part 1: Chemical Identity & Pharmacophore Analysis
Structural Distinction (Critical)
Researchers often confuse thiocyanates with isothiocyanates. This distinction is vital for safety and efficacy.
| Feature | This compound (BTC) | Butyl Isothiocyanate (BITC) |
| Structure | ||
| Linkage | Sulfur-bound | Nitrogen-bound |
| Primary Mode of Action | Metabolic Cyanide Release (Mitochondrial inhibitor) | Protein Modification (Electrophilic attack on -SH groups) |
| Odor | Sweet, aromatic | Pungent, irritating (Wasabi-like) |
| CAS Number | 628-83-1 | 592-82-5 |
Physicochemical Properties for Fumigation
BTC is a volatile liquid, making it suitable for vapor-phase applications (fumigation) rather than just contact spraying.
-
Molecular Weight: 115.19 g/mol [1]
-
Boiling Point: ~185°C (Calculated) / Volatile at ambient T
-
Lipophilicity (LogP): ~2.0 (High cuticle penetration)
Part 2: Mechanism of Action (MOA)
BTC acts as a "Trojan Horse." It is relatively stable until it encounters the detoxification enzyme Glutathione S-Transferase (GST) within the pest. Instead of detoxifying the compound, GST catalyzes a lethal reaction that liberates cyanide.
The Lethal Synthesis Pathway
-
Entry: BTC penetrates the insect cuticle or respiratory spiracles.
-
Bioactivation: Intracellular GST attacks the sulfur atom.
-
Liberation: The unstable intermediate collapses, releasing Hydrogen Cyanide (HCN).
-
Target: HCN binds to Cytochrome C Oxidase (Complex IV) in the mitochondria, halting ATP production.
Pathway Visualization
Figure 1: The "Lethal Synthesis" pathway where the pest's own detoxification enzyme (GST) converts BTC into the toxicant HCN.
Part 3: Experimental Protocols
Protocol A: Synthesis & Purity Verification (Small Scale)
Rationale: Commercial BTC supplies are often impure or isomeric mixtures. In-house synthesis ensures data integrity.
Reagents:
-
1-Bromobutane (1.0 eq)
-
Potassium Thiocyanate (KSCN) (1.2 eq)
-
Ethanol (Anhydrous)
Workflow:
-
Dissolution: Dissolve KSCN in refluxing ethanol.
-
Addition: Add 1-Bromobutane dropwise over 30 minutes.
-
Reflux: Maintain reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 9:1) until bromide disappears.
-
Workup: Filter off KBr precipitate. Remove solvent in vacuo.
-
Purification: Distill the residue. Collect the fraction at ~180–185°C (or reduced pressure equivalent).
-
QC Check: FT-IR must show a sharp peak at ~2155 cm⁻¹ (Thiocyanate -SCN). Note: Isothiocyanates (-NCS) appear as a broad, strong band at ~2100 cm⁻¹.
Protocol B: Static Fumigation Bioassay
Rationale: To determine the LC50 (Lethal Concentration) via vapor exposure.
Equipment:
-
Glass desiccators or gas-tight fumigation chambers (10L – 20L).
-
Magnetic stirrer fans (for air circulation).
-
Gas-tight syringes.
Step-by-Step:
-
Insect Preparation: Place 20 insects (e.g., Tribolium castaneum or Aedes aegypti) in mesh cages. Provide food source if exposure >24h.
-
Chamber Loading: Suspend cages in the chamber.
-
Dosing:
-
Calculate the required volume of liquid BTC using the Ideal Gas Law to achieve target concentrations (e.g., 5, 10, 20, 50 mg/m³).
-
Apply liquid BTC to a filter paper wick suspended in the chamber center (avoiding contact with insects).
-
Calculation:
-
-
Exposure: Seal immediately. Run internal fan for 15 mins to equilibrate. Incubate for 24 hours at 25°C.
-
Ventilation: Open chambers in a fume hood. Aerate for 1 hour.
-
Assessment:
-
Knockdown (1h post-vent): Insects immobile but twitching.
-
Mortality (24h post-vent): No movement upon probing.
-
Protocol C: Mitochondrial Inhibition Assay (Mechanistic Validation)
Rationale: To confirm the cyanide-mediated mechanism.
-
Preparation: Isolate mitochondria from insect homogenates via differential centrifugation.
-
Substrate: Use Cytochrome C (reduced).
-
Treatment: Incubate mitochondria with BTC (10–100 µM) +/- purified GST and GSH.
-
Readout: Monitor absorbance at 550 nm.
-
Expectation: BTC alone = No inhibition.
-
Expectation: BTC + GST + GSH = Rapid decrease in oxidation rate (due to HCN release).
-
Part 4: Safety & Toxicology (HCN Hazard)
WARNING: The metabolism of BTC releases Hydrogen Cyanide. While the compound itself is a liquid irritant, the metabolic byproducts are lethal asphyxiants.
-
Antidote Availability: Work with BTC requires immediate access to a Cyanide Antidote Kit (Hydroxocobalamin or Sodium Nitrite/Thiosulfate).
-
Monitoring: Use HCN gas detectors in the fumigation zone.
-
Waste Disposal: Treat liquid waste with alkaline bleach (Sodium Hypochlorite at pH >10) to oxidize any liberated cyanide/thiocyanate to cyanate (CNO-), which is less toxic.
Part 5: Data Visualization & Workflow
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating BTC fumigation efficacy.
References
-
Ohkawa, H., & Casida, J. E. (1971). Glutathione S-transferases liberate hydrogen cyanide from organic thiocyanates. Biochemical Pharmacology, 20(7), 1708-1711.
-
United States Environmental Protection Agency (EPA). (1995). R.E.D. Facts: Lethane 384 (2-(2-butoxyethoxy)ethyl thiocyanate). Prevention, Pesticides and Toxic Substances.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12357, this compound.
-
Habig, W. H., et al. (1974). The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry. (Standard GST assay reference).
Sources
Application Note: Butyl Isothiocyanate (BuITC) in Cancer Cell Proliferation
Topic: Application of Butyl Isothiocyanate in Cancer Cell Proliferation Studies Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Abstract & Strategic Overview
Isothiocyanates (ITCs) are a class of organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1] While Benzyl Isothiocyanate (BITC) and Phenethyl Isothiocyanate (PEITC) are widely documented, Butyl Isothiocyanate (BuITC) —specifically its isoforms n-butyl isothiocyanate and 3-butenyl isothiocyanate—has emerged as a potent, lipophilic agent capable of disrupting oncogenic signaling.
This guide details the application of BuITC in oncology research, specifically focusing on its ability to induce cell cycle arrest, trigger apoptosis via Reactive Oxygen Species (ROS) generation, and inhibit metastasis.
Critical Nomenclature Note
CAUTION: In general literature, "BITC" almost exclusively refers to Benzyl Isothiocyanate. To maintain scientific integrity and prevent experimental error, this guide uses BuITC to designate Butyl Isothiocyanate. Ensure you are purchasing and using the correct chemical analog (e.g., 1-isothiocyanatobutane or 3-butenyl isothiocyanate).
Mechanism of Action: The Anti-Proliferative Cascade
BuITC functions as a "dirty drug" in the most effective sense, targeting multiple nodes of cancer cell survival simultaneously. Its high lipophilicity allows rapid passive diffusion across the plasma membrane, where it conjugates with intracellular thiols (glutathione) and modifies proteins.
Key Signaling Pathways
-
ROS-Mediated Mitochondrial Dysfunction: BuITC depletes cellular glutathione (GSH), leading to an accumulation of ROS. This oxidative stress triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c.
-
Cell Cycle Arrest (G2/M Phase): BuITC downregulates Cyclin B1 and CDK1 complexes while upregulating p21/WAF1, effectively freezing cells before mitosis.
-
Apoptosis Induction: The cytosolic release of Cytochrome c activates the Caspase-9/Caspase-3 cascade, leading to PARP cleavage and programmed cell death.
Pathway Visualization
Figure 1: Mechanistic cascade of BuITC-induced cytotoxicity, highlighting the dual pathway of oxidative stress and cell cycle regulation.[2][3][4]
Experimental Workflow Overview
Successful evaluation of BuITC requires a rigorous control of volatility and solvent effects.
Figure 2: High-level experimental workflow emphasizing the critical plate-sealing step due to isothiocyanate volatility.
Detailed Experimental Protocols
Protocol A: Reagent Preparation & Handling
Objective: Create stable stock solutions while mitigating compound volatility and degradation.
-
Solvent Choice: Dissolve BuITC in high-grade anhydrous DMSO.
-
Expert Insight: Avoid ethanol if possible, as DMSO minimizes volatility better during stock storage.
-
-
Stock Concentration: Prepare a 100 mM stock solution.
-
Calculation: Density of BuITC is approx. 0.96 g/mL. MW ≈ 115.19 g/mol .
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C.
-
Stability: BuITC is sensitive to hydrolysis in aqueous media. Never store working dilutions; prepare fresh in media immediately before use.
-
Protocol B: Cell Viability Assay (MTT/CCK-8)
Objective: Determine IC50 values for specific cancer cell lines.
Materials:
-
Target Cells (e.g., PC-3 Prostate, MCF-7 Breast).
-
MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.
-
Plate Sealer (Parafilm or adhesive optical film).
Step-by-Step:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare serial dilutions of BuITC in complete media (Range: 0, 5, 10, 20, 40, 80, 100 µM).
-
Crucial Control: Include a "Vehicle Control" well containing DMSO at the highest concentration used (must be < 0.1% v/v).
-
-
Incubation: Add 100 µL of treatment media.
-
Expert Insight: Immediately seal the plate with adhesive film to prevent BuITC vapor from affecting neighboring control wells (the "edge effect"). Incubate for 24h or 48h.
-
-
Readout:
-
MTT: Add 10 µL MTT, incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
CCK-8: Add 10 µL reagent, incubate 1-2h. Read Absorbance at 450 nm.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M phase arrest.
-
Synchronization (Optional but Recommended): Serum-starve cells for 12-24h to synchronize in G0/G1.
-
Treatment: Treat cells with IC50 concentration of BuITC for 12h and 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2h (or overnight).
-
Staining:
-
Wash ethanol out with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
Incubate 30 min at 37°C in the dark.
-
-
Analysis: Acquire >10,000 events on a flow cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to control.[2]
Data Interpretation & Reference Values
Expected IC50 Values (Quantitative Benchmarks)
The following values represent typical sensitivity ranges for 3-butenyl isothiocyanate and n-butyl isothiocyanate.
| Cancer Type | Cell Line | IC50 (24h) | IC50 (48h) | Primary Mechanism | Ref |
| Prostate | PC-3 | ~15 - 20 µM | ~5 - 8 µM | Apoptosis / ROS | [1] |
| Breast | MCF-7 | ~25 - 40 µM | ~15 µM | G2/M Arrest | [2] |
| Liver | HepG2 | ~40 - 60 µM | ~30 µM | ROS / GSH Depletion | [3] |
| Bladder | T24 | ~10 - 15 µM | ~7.5 µM | Anti-migration | [4] |
Troubleshooting Guide
-
High Variability between wells: Likely caused by BuITC volatility. Solution: Use separate plates for different concentrations or seal wells individually.
-
Precipitation in Media: BuITC is lipophilic. Solution: Ensure DMSO concentration is consistent and vortex media vigorously upon addition. Do not exceed 100 µM in aqueous media without checking solubility.
-
No Effect Observed: Check hydrolysis. Solution: If using a glucosinolate precursor, you must add Myrosinase enzyme. If using pure BuITC, ensure the stock was not stored in a humid environment (hydrolysis risk).
References
-
Arora, R. et al. (2016). 3-Butenyl isothiocyanate: a hydrolytic product of glucosinolate as a potential cytotoxic agent against human cancer cell lines.[5] Journal of Food Science and Technology.[5]
-
Melchini, A. et al. (2013). Antiproliferative activity of the dietary isothiocyanate erucin, a bioactive compound from broccoli, in human breast cancer cells. Nutrition and Cancer.[2][6][7][8][9][10]
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis.[11][12]
-
Bhat, A. et al. (2022). Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines.[7] International Journal of Molecular Sciences.
-
Miyoshi, N. et al. (2004). Molecular mechanism of activation of apoptosis by specific isothiocyanates. Bioscience, Biotechnology, and Biochemistry.
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allyl-, Butyl- and Phenylethyl-Isothiocyanate Modulate Akt–mTOR and Cyclin–CDK Signaling in Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 10. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Use of butyl thiocyanate in the synthesis of thiocarbamates.
Application Note: Strategic Utilization of Butyl Thiocyanate in Thiocarbamate Synthesis
-Butyl Thiocarbamates via Acid-Mediated RearrangementsExecutive Summary
Thiocarbamates are pivotal pharmacophores in medicinal chemistry (e.g., Tolnaftate, antifungal) and agrochemistry (e.g., herbicide safeners). While traditional synthesis relies on the reaction of thiols with isocyanates or amines with chlorothioformates, these routes often involve handling volatile, highly toxic intermediates or unstable acid chlorides.
This guide details the use of This compound (
-
Acid-Catalyzed Hydration: Yielding primary
-butyl thiocarbamates ( ). -
Riemschneider Thiocarbamate Synthesis: A Ritter-type reaction with alcohols to yield
-substituted -butyl thiocarbamates ( ).
This approach offers a controlled methodology to install the
Mechanistic Theory: The Thiocyanate Activation
The utility of this compound lies in the polarity of the
-
Pathway A (Hydration): In the absence of organic nucleophiles, water attacks the activated nitrile, leading to the primary amide-thioester hybrid.
-
Pathway B (Riemschneider): In the presence of secondary or tertiary alcohols, the alcohol generates a carbocation (
) which attacks the nitrogen of the thiocyanate. Subsequent hydrolysis yields the -alkylated product.[1]
Mechanistic Pathway Diagram
Figure 1: Divergent synthesis pathways for S-butyl thiocarbamates via acid-mediated activation.
Safety & Handling Protocol
Compound: this compound (CAS: 628-83-1) Hazards: Toxic if swallowed/inhaled. Lachrymator (causes eye irritation/tearing). Releases HCN upon thermal decomposition.
| Parameter | Specification |
| PPE | Butyl rubber gloves (0.7mm), Chemical Splash Goggles, Face Shield. |
| Ventilation | Mandatory Fume Hood. High face velocity required. |
| Quenching | Treat spills/waste with 10% Sodium Hypochlorite (Bleach) to oxidize -SCN to innocuous sulfate/cyanate. |
| Incompatibility | Strong oxidizers, strong bases (hydrolysis releases butyl mercaptan - extreme stench). |
Experimental Protocols
Protocol A: Synthesis of Primary -Butyl Thiocarbamate
Target: Unsubstituted thiocarbamate (
Rationale: This method uses sulfuric acid to hydrate the nitrile. Temperature control is critical to prevent hydrolysis of the ester linkage (releasing thiol).
Reagents:
-
This compound (1.0 eq)
-
Sulfuric Acid (
), 98% (5.0 eq) -
Ice/Water mixture[1]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and an internal thermometer. Place in an ice-salt bath (
). -
Acid Addition: Add concentrated
(5.0 eq). Allow to cool to . -
Reagent Addition: Add this compound (1.0 eq) dropwise over 30 minutes.
-
Critical Control: Do not allow internal temperature to exceed
. Higher temperatures promote side reactions.
-
-
Reaction: Stir vigorously at
for 3 hours. The mixture will become viscous. -
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Observation: A white to off-white solid should precipitate.
-
-
Isolation: Filter the solid using a sintered glass funnel.
-
Purification: Recrystallize from ethanol/water or hexane.
-
Validation: Check IR for Carbonyl (
) and Amide ( ) bands. Absence of Nitrile peak ( ).
Protocol B: Riemschneider Synthesis of -Alkyl- -Butyl Thiocarbamates
Target:
Rationale: This protocol utilizes a secondary or tertiary alcohol to generate a carbocation, which acts as the electrophile in a Ritter-type sequence. Primary alcohols are generally ineffective due to the instability of the primary carbocation.
Reagents:
-
This compound (1.0 eq)
-
Secondary/Tertiary Alcohol (e.g., tert-Butanol, Cyclohexanol) (1.0 - 1.2 eq)
-
Sulfuric Acid (
), 98% (2.0 - 4.0 eq) -
Solvent: Glacial Acetic Acid (Optional, for solubility) or Neat.
Step-by-Step Procedure:
-
Pre-mix: In a flask, mix this compound (1.0 eq) and the Alcohol (1.0 eq).
-
Acid Addition: Cool the mixture to
. Add (2.0 eq) dropwise.-
Note: If the alcohol is solid or the mixture is too viscous, use Glacial Acetic Acid as a solvent (1-2 mL per mmol).
-
-
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4–12 hours.-
Monitoring: TLC should show consumption of the thiocyanate.
-
-
Hydrolysis: Pour the mixture into ice water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Wash: Wash organic layer with saturated
(to remove acid) and Brine. -
Drying: Dry over anhydrous
and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Interpretation & Troubleshooting
Table 1: Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Temperature too high during addition ( | Maintain strict |
| Stench (Rotten Eggs) | Hydrolysis of the S-C bond. | Reaction time too long or acid too dilute initially. Ensure 98% |
| No Reaction (Protocol B) | Use of Primary Alcohol. | Riemschneider requires |
| Oily Product | Incomplete crystallization. |
References
-
Riemschneider Thiocarbamate Synthesis. Wikipedia. Retrieved October 26, 2023, from [Link]
-
Organic Thiocyanates: Reactivity and Synthesis. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]
-
Thiocarbamate Synthesis via Hydrolysis. Journal of the American Chemical Society. "Some Alkyl Thiocarbamates Prepared from Alkyl Thiocyanates." Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
Preventing isomerization of butyl thiocyanate during synthesis.
Topic: Preventing Isomerization of Butyl Thiocyanate (
Executive Summary: The Kinetic vs. Thermodynamic Trap
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a common but frustrating phenomenon: the unintended conversion of your target This compound (S-bound, mild odor) into Butyl Isothiocyanate (N-bound, pungent "mustard oil" odor).
The Core Problem:
The thiocyanate anion (
-
Sulfur (S): "Soft" nucleophile. Attack here leads to Thiocyanate (
). This is the Kinetic Product (forms faster under mild conditions). -
Nitrogen (N): "Hard" nucleophile. Attack here leads to Isothiocyanate (
).[1][3] This is the Thermodynamic Product (more stable).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
The Support Directive: To synthesize this compound successfully, your entire workflow must be designed to maintain kinetic control and strictly avoid the energy threshold that triggers the rearrangement to the thermodynamic isomer.
Troubleshooting Guide (FAQ Format)
Ticket #101: "My crude reaction mixture smells intensely of mustard/garlic. What happened?"
Diagnosis: Thermal Isomerization has occurred.[1][4] Root Cause: The reaction temperature likely exceeded the stability threshold of the S-C bond, or the reaction ran too long.
Technical Explanation:
While primary alkyl thiocyanates like
Corrective Action:
-
Monitor Temperature: Ensure your reaction temperature never exceeds 60°C .
-
Solvent Switch: If using high-boiling solvents like DMF or DMSO, switch to Acetone or Acetonitrile . These allow for reflux at lower temperatures, preventing thermal rearrangement.
Ticket #102: "I used Zinc Chloride to catalyze the reaction, but my purity is low."
Diagnosis: Lewis Acid-Catalyzed Rearrangement.[5]
Root Cause: Introduction of Lewis Acids (
Technical Explanation: Lewis acids coordinate with the nitrogen of the thiocyanate group, weakening the S-C bond and lowering the activation energy required for the alkyl group to migrate from Sulfur to Nitrogen. Even trace amounts of metal ions (e.g., from steel spatulas in acidic media or drying agents) can catalyze this isomerization at room temperature.
Corrective Action:
-
Remove Catalysts: Do NOT use Lewis acid catalysts for thiocyanate synthesis (they are used to make isothiocyanates intentionally).
-
Glassware: Use glass or Teflon-coated tools. Avoid metal contact if the mixture is acidic.
Ticket #103: "How do I purify the product without triggering isomerization?"
Diagnosis: Improper Distillation Parameters.
Root Cause: Distilling at atmospheric pressure requires temperatures that trigger the S
Technical Explanation: this compound has a boiling point of approx. 185°C at atmospheric pressure. Heating the pot to this temperature will cause significant isomerization.
Corrective Action:
-
High Vacuum Distillation: You must distill under reduced pressure (e.g., 10–15 mmHg). This lowers the boiling point to a safe range (
C), keeping the molecule in the "Kinetic Zone."
Visualizing the Mechanism
The following diagram illustrates the energy landscape. Your goal is to stay in the blue "Kinetic Trap" and avoid the red "Thermodynamic Well."
Figure 1: Reaction Coordinate Pathway. Note that the R-SCN product is stable unless energy (heat) allows it to cross the barrier to R-NCS.
Optimized Experimental Protocol
This protocol is designed to maximize the S-alkylation (Thiocyanate) and minimize N-alkylation (Isothiocyanate).
Method: Nucleophilic Substitution in Acetone
Rationale:
-
Solvent: Acetone is polar enough to dissolve KSCN but does not solvate the anion as aggressively as DMF, maintaining a "tighter" ion pair that favors S-attack.
-
Precipitation: KBr is insoluble in acetone. Its precipitation drives the reaction forward (Le Chatelier’s principle) without requiring excess heat.
Materials:
-
1-Bromobutane (1.0 eq)
-
Potassium Thiocyanate (KSCN) (1.2 eq) - Must be dry
-
Acetone (Reagent Grade)
-
Tetrabutylammonium bromide (TBAB) - Optional (0.05 eq) for rate acceleration
Step-by-Step Workflow:
-
Preparation:
-
Dry the KSCN in a vacuum oven at 60°C for 4 hours before use (Water can solvate the anion and alter selectivity).
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
-
Reaction:
-
Dissolve KSCN (1.2 eq) in Acetone (5 mL per gram of reactant).
-
Add 1-Bromobutane (1.0 eq) dropwise at room temperature.
-
Optional: Add catalytic TBAB (Phase Transfer Catalyst) if reaction is sluggish.
-
Heat to a gentle reflux (~56°C) .
-
Time: Monitor via TLC or GC. Reaction is typically complete in 3–5 hours.
-
Checkpoint: The solution should become cloudy as KBr precipitates.
-
-
Work-up (Critical for Stability):
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid KBr precipitate.
-
Concentration: Remove acetone via rotary evaporator. Bath temperature must not exceed 40°C.
-
-
Purification:
Data Summary: Solvent & Condition Effects
The following table summarizes how conditions affect the Ratio of SCN (Thiocyanate) to NCS (Isothiocyanate).
| Variable | Condition | Resulting SCN:NCS Ratio | Risk Level |
| Solvent | Acetone (Reflux) | > 99 : 1 | 🟢 Low |
| Solvent | DMF ( | ~ 85 : 15 | 🔴 High |
| Solvent | Water/Toluene (PTC) | > 95 : 5 | 🟡 Moderate |
| Catalyst | None | High Selectivity | 🟢 Low |
| Catalyst | Low (Isomerization) | 🔴 Critical | |
| Work-up | Distillation (1 atm) | Product degrades to NCS | 🔴 Critical |
| Work-up | Distillation (Vacuum) | High Purity SCN | 🟢 Low |
References
-
Guyrgui, R. et al. (1986). Regioselective synthesis of alkyl thiocyanates.
- Relevance: Establishes the baseline for S-selective alkylation using alkali thiocyan
-
Smith, P. A. S., & Emerson, D. W. (1960). Mechanism of the Isomerization of Alkyl Thiocyanates. Journal of the American Chemical Society, 82(12), 3076–3082.
- Relevance: The definitive mechanistic study proving the thermal and catalytic p
-
Talanov, V. S. (2016). Synthesis of organic thiocyanates (Review). Russian Journal of Organic Chemistry.
- Relevance: Comprehensive review of synthetic methods and stability data for alkyl thiocyan
-
BenchChem Technical Data.
- Relevance: Industrial safety and handling protocols for thiocyan
Sources
Common byproducts in the synthesis of alkyl thiocyanates.
Topic: Common Byproducts & Troubleshooting in Nucleophilic Thiocyanation Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)
System Overview & Mechanism
Welcome to the Technical Support Center. You are likely here because your synthesis of alkyl thiocyanates (
The core conflict is between Kinetic Control (favoring
The Reaction Landscape (Visualized)
The following diagram maps the critical decision points where your reaction may be deviating toward byproducts.
Figure 1: Mechanistic pathway showing the bifurcation between the target thiocyanate (green) and the isothiocyanate/disulfide byproducts (red).
Troubleshooting Guide (Q&A)
Ticket #001: "My product contains 15-20% Isothiocyanate ( )."
Diagnosis: You are likely operating under conditions that favor thermodynamic equilibration or "Hard-Hard" interactions.
Root Cause: The thiocyanate ion (
-
Mechanistic Insight:
-alkylation is kinetically favored (lower activation energy). However, is thermodynamically more stable. High temperatures or Lewis acidic salts (like ) catalyze the isomerization of your formed product into the byproduct.
Corrective Actions:
-
Temperature Audit: Ensure reaction temperature is
(or even for reactive halides). Never distill the crude product at atmospheric pressure; isomerizes to upon heating [1]. -
Solvent Switch: Avoid highly polar protic solvents. Use Acetone or Acetonitrile .[1] While DMF increases rate, it can make the "hard" nitrogen more accessible if the counter-ion is not sequestered properly.
-
Leaving Group Selection: If possible, use "softer" leaving groups (Iodide > Bromide > Tosylate). Hard leaving groups (like Triflate) can sometimes increase electrostatic attraction to the Nitrogen end (HSAB theory) [2].
Ticket #002: "I am seeing a precipitate and 'garlic-like' odor (Disulfides)."
Diagnosis: Oxidative dimerization of hydrolyzed intermediates.
Root Cause: If moisture is present,
Corrective Actions:
-
Inert Atmosphere: Run the reaction under Argon/Nitrogen.
-
Dry Solvents: Use anhydrous solvents. Water acts as a nucleophile attacking the nitrile carbon of the thiocyanate group.
-
Self-Validation Step: Check the pH of the aqueous workup. Keep it neutral. Basic conditions accelerate hydrolysis of thiocyanates to thiols.
Ticket #003: "Purification is failing; I cannot separate the isomers."
Diagnosis: Co-elution of isomers.
Root Cause:
Corrective Actions:
-
Chemical Scavenging (The "Purge" Protocol):
-
Add a primary amine (e.g., benzylamine) to the crude mixture.
-
Mechanism: Amines react rapidly with Isothiocyanates to form thioureas, but react very slowly with Thiocyanates at room temperature [3].
-
The resulting thiourea is highly polar and easily removed via silica plug or acid wash.
-
-
Avoid Distillation: As noted in Ticket #001, distillation promotes the formation of the impurity you are trying to remove. Use vacuum flash chromatography.
Standard Operating Procedure (SOP): High-Fidelity Synthesis
Protocol ID: SCN-KIN-05
Objective: Synthesis of primary alkyl thiocyanate with
Reagents
-
Alkyl Halide (
equiv) -
KSCN (
equiv) - Dried in vacuum oven at for 4h prior to use. -
18-Crown-6 (
equiv) - Phase transfer catalyst to sequester and expose . -
Solvent: Anhydrous Acetonitrile (
concentration).
Workflow
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with
. -
Dissolution: Add KSCN and 18-Crown-6 to Acetonitrile. Stir for 15 min until mostly dissolved.
-
Addition: Cool system to
. Add Alkyl Halide dropwise over 10 minutes.-
Why? Controlling exotherm prevents local heating which triggers
-attack.
-
-
Reaction: Allow to warm to Room Temperature (
). Monitor via TLC.-
Checkpoint: Do not reflux.
-
-
Workup: Dilute with
, wash with water ( ) to remove salts. Dry over . -
Concentration: Rotary evaporate at bath temperature
.
Data Table: Solvent Effects on Selectivity
Typical ratios for primary alkyl halides at
| Solvent | Dielectric Constant | Main Mechanism | S:N Product Ratio |
| Ethanol | 24.5 | ~85 : 15 | |
| DMF | 36.7 | ~90 : 10 | |
| Acetone | 20.7 | ~95 : 5 | |
| Toluene | 2.4 | >99 : 1 |
Diagnostic Decision Tree
Use this logic flow to resolve low-yield or low-purity outcomes.
Figure 2: Logical flowchart for diagnosing reaction failures based on impurity profile.
References
-
Smith, P. A. S., & Emerson, D. W. (1960). The Thermal Isomerization of Alkyl Thiocyanates to Isothiocyanates.[5][6][7][8] Journal of the American Chemical Society. Link
-
Pearson, R. G., & Songstad, J. (1967). Application of the Principle of Hard and Soft Acids and Bases to Organic Chemistry. Journal of the American Chemical Society. Link
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. The Chemistry of Cyanates and Their Thio Derivatives. Link
-
Guy, R. G. (1977). Syntheses and Preparative Applications of Thiocyanates. The Chemistry of Cyanates and Their Thio Derivatives. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Substitution with Thiocyanate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vaia.com [vaia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3149141A - Preparation of alkyl isothiocyanates - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Isothiocyanate Synthesis
Welcome to the technical support center for isothiocyanate (ITC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and reagent selection for efficient and high-yield ITC production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of isothiocyanates, providing foundational knowledge for effective experimental design.
Q1: What are the primary synthetic routes to isothiocyanates, and how do I choose a starting point?
A1: The choice of synthetic route is fundamentally dictated by the availability and properties of your starting material. The most prevalent methods start from primary amines, but other functional groups can also be utilized.
-
From Primary Amines (Type A): This is the most common and versatile approach. It typically involves the formation of a dithiocarbamate salt intermediate by reacting the amine with carbon disulfide (CS₂), followed by decomposition (desulfurization) to the isothiocyanate.[1][2][3] This route is favored due to the vast commercial availability of diverse primary amines.[2]
-
From Isocyanides: This method involves the direct sulfurization of isocyanides using elemental sulfur. It can be catalyzed by various agents, including transition metals or, more recently, amine bases, offering a sustainable alternative to traditional methods that use toxic reagents.[4][5]
-
From Other Nitrogen Functional Groups (Type B): This is a less common category but includes methods starting from compounds like hydroximoyl chlorides.[1]
-
From Non-Nitrogen Precursors (Type C): Recent advancements have enabled the synthesis of ITCs from substrates like olefins and C-H bonds, though these methods can be challenging as they often compete with thiocyanate formation.[2][6]
Your decision should be based on your starting material's structure, particularly its electronic properties and steric bulk, as well as the desired scale and sustainability of your process.
Q2: My primary amine is electron-deficient. Will the standard dithiocarbamate decomposition method work?
A2: This is a critical consideration. Electron-deficient amines (e.g., those with nitro or multiple fluoro substituents) are often problematic substrates for the standard CS₂-based method. Their lower nucleophilicity can hinder the initial formation of the dithiocarbamate salt. Furthermore, many common desulfurization reagents are not universally effective for these substrates.[2][6]
However, several strategies have been developed to overcome this challenge:
-
Stronger Bases: Employing a stronger base can facilitate the initial reaction with CS₂.[6]
-
Optimized Desulfurizing Agents: Specific reagent systems, such as iodine combined with tetrabutylammonium iodide (TBAI), have been shown to be effective for converting electron-deficient anilines.[6]
-
Two-Step Approaches: For highly challenging substrates, a two-step process where the intermediate thiocarbamate is isolated before decomposition can provide better yields than a one-pot approach. A method using phenyl chlorothionoformate is particularly versatile for electron-deficient aryl and heterocyclic amines.[6][7]
Q3: What are the key differences between metal-based catalysts and reagent-mediated desulfurization?
A3: Both approaches aim to facilitate the formation of the ITC, but they operate through different mechanisms and have distinct advantages.
-
Metal-Based Catalysts (e.g., Cu(II), Co(II), Mo, Rh): These are often used in the decomposition of dithiocarbamate salts or in the sulfurization of isocyanides.[1][4] Transition metals can act as Lewis acids to activate the dithiocarbamate or can be directly involved in the sulfur transfer process.[4] They are often efficient at low catalytic loadings. However, removal of residual metal from the final product can be a concern, especially in pharmaceutical applications.
-
Reagent-Mediated Desulfurization (e.g., I₂, H₂O₂, TsCl, Boc₂O): These are stoichiometric reagents that act as electrophiles. The dithiocarbamate salt attacks the reagent, forming an intermediate that readily eliminates a sulfur-containing byproduct and the desired isothiocyanate.[8] The choice of reagent is crucial and depends on the substrate. For example, hydrogen peroxide is a mild and green option suitable for many non-chiral substrates, while sodium persulfate is preferred for synthesizing chiral isothiocyanates without racemization.[1][9]
The selection hinges on factors like substrate compatibility, desired purity, cost, and environmental impact.
Q4: How can I make my isothiocyanate synthesis more sustainable or "green"?
A4: Moving away from toxic reagents like thiophosgene has been a major driver of methods development.[2] Here are several strategies to improve the sustainability of your synthesis:
-
Use Elemental Sulfur: Reactions that utilize elemental sulfur, such as the base-catalyzed conversion of isocyanides, are highly atom-economical.[4][5]
-
Choose Safer Reagents: Opt for milder and less toxic desulfurizing agents like hydrogen peroxide or iodine over heavy metal salts or phosgene derivatives.[1]
-
Catalytic Approaches: Amine-catalyzed sulfurization of isocyanides using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be performed with low catalyst loading (down to 2 mol%).[5]
-
Benign Solvents: Explore the use of greener solvents. For instance, the DBU-catalyzed reaction has been optimized in sustainable solvents like Cyrene™ or γ-butyrolactone (GBL).[5] Aqueous conditions have also been successfully employed for one-pot syntheses from amines.[3][10]
-
Photocatalysis & Electrosynthesis: Modern methods using visible-light photocatalysis or electrochemistry provide mild and efficient routes from primary amines and CS₂, avoiding harsh reagents.[11][12]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses specific issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Degradation of Isothiocyanate: ITCs can be unstable, especially if impure or exposed to nucleophiles (like residual amine). | • Use freshly prepared or purified starting materials. • Consider in situ generation and immediate use in a subsequent reaction to minimize decomposition.[13] • Ensure anhydrous conditions if the ITC is moisture-sensitive. |
| 2. Poor Nucleophilicity of Amine: Electron-deficient aromatic or sterically hindered amines react slowly with CS₂. | • Switch to a more forceful method. For electron-deficient anilines, a two-step approach with phenyl chlorothionoformate may be necessary.[7] • For weakly nucleophilic amines like 4-nitroaniline, using a stronger base or a different synthetic route may be required.[13] | |
| 3. Inefficient Desulfurization: The chosen desulfurizing agent may not be suitable for the specific dithiocarbamate intermediate. | • Change the desulfurizing agent. For example, if tosyl chloride (TsCl) is ineffective or hard to remove, try acetyl chloride or di-tert-butyl dicarbonate (Boc₂O).[8][10] • For chiral substrates, ensure the method preserves stereointegrity (e.g., using sodium persulfate).[1] | |
| Formation of Symmetric Thiourea Byproduct | The generated isothiocyanate is reacting with the starting primary amine still present in the reaction mixture. | • Control the stoichiometry carefully. Use a slight excess (1.0-1.1 equivalents) of the thiocarbonyl source or desulfurizing agent.[13] • Add the amine slowly to a solution containing the other reagents to keep its instantaneous concentration low. • A two-step, one-pot approach where the isothiocyanate is fully formed before adding a second, different amine is effective for synthesizing unsymmetrical thioureas.[13] |
| Difficulty in Product Purification | The product is co-eluting with a reagent byproduct (e.g., excess tosyl chloride). | • This is a common issue with non-polar ITCs and reagents like tosyl chloride.[8] • Switch to a reagent with more volatile or easily separable byproducts. Acetyl chloride was successfully used to replace TsCl for this reason.[8] • Alternatively, methods using catalytic DMAP or DABCO with Boc₂O are advantageous as most byproducts are volatile.[10] |
| Reaction Stalls or is Very Slow | 1. Steric Hindrance: Bulky groups near the amine can slow down the reaction. | • Increase the reaction temperature or prolong the reaction time. Microwave irradiation can be very effective at overcoming steric barriers.[13][14] |
| 2. Poor Solubility: One of the reagents may not be fully dissolved in the chosen solvent. | • Select a solvent in which all components are soluble at the reaction temperature. For some reactions, a higher boiling point solvent like DMF or toluene may be needed to drive the reaction to completion.[15] |
Catalyst & Reagent Selection Workflow
Choosing the right catalyst or reagent system is paramount for success. The following diagram outlines a logical workflow to guide your decision-making process based on your starting material and experimental goals.
Caption: Decision workflow for selecting a synthetic strategy.
Experimental Protocols
Here we provide exemplary, detailed protocols for common and efficient methods discussed. Note: These are generalized procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: One-Pot Synthesis from a Primary Amine using Tosyl Chloride
This method is adapted from a general protocol for converting amines to ITCs via in situ generation and decomposition of the dithiocarbamate salt.[12]
Materials:
-
Primary amine (1.0 equiv)
-
Carbon disulfide (CS₂) (1.2 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tosyl chloride (TsCl) (1.2 equiv)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in the anhydrous solvent.
-
Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add carbon disulfide (1.2 equiv) dropwise while stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Desulfurization: Cool the mixture back down to 0 °C. Add tosyl chloride (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Synthesis from an Isocyanide with Elemental Sulfur
This protocol is based on a sustainable method using catalytic DBU.[5]
Materials:
-
Isocyanide (1.0 equiv)
-
Elemental Sulfur (S₈) (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02-0.05 equiv)
-
Solvent (e.g., Cyrene™, γ-butyrolactone (GBL), or Acetonitrile)
Procedure:
-
Reaction Setup: To a vial or flask, add the isocyanide (1.0 equiv), elemental sulfur (1.5 equiv), and the chosen solvent.
-
Catalyst Addition: Add the catalytic amount of DBU (e.g., 2 mol%) to the suspension.
-
Heating: Seal the vessel and heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the isocyanide starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any excess elemental sulfur.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude isothiocyanate can be purified by flash column chromatography.
Simplified Mechanism: Dithiocarbamate Decomposition
The core of many ITC syntheses from amines is the two-stage process of dithiocarbamate salt formation and its subsequent decomposition. The catalyst or reagent plays a key role in the second stage.
Caption: General mechanism for ITC synthesis from primary amines.
References
-
Török, B. et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]
-
Eschliman, K. & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis. Available at: [Link]
-
Various Authors. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Available at: [Link]
-
Kim, H. et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]
-
Ma, J. et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. Available at: [Link]
-
Meier, M. A. R. et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Available at: [Link]
-
Various Authors. (2022). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online. Available at: [Link]
-
Kim, H. et al. (2024). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
-
Various Authors. (2023). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Albrecht, Ł. (2018). Iso(thio)cyanate-strategy for the organocatalytic synthesis of selected heterocyclic structures. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, Z.-Y. et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. Available at: [Link]
-
Reddit User Discussion. (2024). How to do this reaction? r/OrganicChemistry. Available at: [Link]
-
Various Authors. (2016). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. Available at: [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
Comparative Reactivity Analysis: Butyl Thiocyanate vs. Methyl Thiocyanate in Synthetic Applications
A Senior Application Scientist's Guide
In the landscape of synthetic chemistry and drug development, alkyl thiocyanates serve as exceptionally versatile building blocks.[1][2] Their unique reactivity allows for the efficient introduction of sulfur-containing moieties, which are prevalent in a vast array of bioactive molecules and functional materials.[3][4] Among the various alkyl thiocyanates, methyl and butyl derivatives are frequently employed. However, the choice between these two reagents is not arbitrary; it is dictated by a nuanced understanding of their respective reactivities, which can significantly impact reaction efficiency, yield, and pathway selection.
This guide provides an in-depth comparative analysis of the reactivity of butyl thiocyanate and methyl thiocyanate. Moving beyond a simple catalog of properties, we will explore the fundamental electronic and steric factors that govern their behavior in key synthetic transformations, supported by a robust theoretical framework and a practical experimental protocol for direct comparison.
I. The Decisive Factor: Unpacking the SN2 Reaction Mechanism
The primary reaction pathway for simple alkyl thiocyanates is the bimolecular nucleophilic substitution (SN2) reaction.[5] In this mechanism, a nucleophile attacks the electrophilic carbon atom attached to the thiocyanate group, which concurrently departs as a leaving group. The reaction proceeds through a single, concerted transition state. The accessibility of this electrophilic carbon is paramount to the reaction's success and rate.
The fundamental difference in reactivity between methyl thiocyanate and this compound can be attributed to two core principles: steric hindrance and the inductive effect.
1. Steric Hindrance: The Dominant Influence
Steric hindrance refers to the obstruction of a reaction site by the physical bulk of surrounding atoms or groups.[6] In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group.[7]
-
Methyl Thiocyanate: The methyl group is the smallest possible alkyl substituent. With only three hydrogen atoms, it presents a minimal steric barrier, allowing for easy access by a wide range of nucleophiles.
-
This compound: The n-butyl group, with its four-carbon chain, is significantly larger. The free rotation around its carbon-carbon single bonds creates a "cone of influence" that sterically shields the electrophilic carbon. This bulkier substituent makes it more difficult for the nucleophile to achieve the optimal trajectory for attack, thus slowing the reaction rate considerably.[8][9][10]
The following diagram illustrates the difference in steric accessibility for a nucleophile attacking methyl vs. This compound.
Caption: Steric hindrance in SN2 attack on thiocyanates.
2. Inductive Effect: A Secondary Contribution
The inductive effect is the transmission of charge through a chain of atoms in a molecule.[11] Alkyl groups are generally considered to be weakly electron-donating (+I effect).[12] This effect pushes electron density toward the electrophilic carbon.
-
The butyl group has a slightly stronger electron-donating effect than the methyl group due to its greater number of carbon atoms.[13]
-
This increased electron density on the target carbon atom marginally reduces its partial positive charge (electrophilicity), making it slightly less attractive to an incoming nucleophile.
While the inductive effect does play a role, its contribution to the reactivity difference is minor compared to the dramatic impact of steric hindrance.
II. Comparative Properties
A summary of the key physical and structural properties of methyl and this compound is provided below.
| Property | Methyl Thiocyanate | n-Butyl Thiocyanate |
| Chemical Formula | C₂H₃NS | C₅H₉NS |
| Molecular Weight | 73.12 g/mol | 115.21 g/mol |
| Structure | CH₃-SCN | CH₃(CH₂)₃-SCN |
| Boiling Point | ~131-133 °C | ~184-186 °C |
| Reactivity in SN2 | High | Low |
| Steric Hindrance | Minimal | Moderate |
III. Experimental Verification: A Competitive Reaction Protocol
To empirically validate the theoretical differences in reactivity, a competitive reaction is the most elegant and self-validating approach. In this setup, both substrates are placed in the same reaction vessel and compete for a limited amount of a common nucleophile. The relative rate of consumption of each substrate provides a direct measure of their relative reactivity.
Objective: To determine the relative reactivity of methyl thiocyanate and this compound towards a nucleophile under SN2 conditions.
Materials:
-
Methyl thiocyanate (CAS 556-64-9)[14]
-
n-Butyl thiocyanate
-
Sodium azide (NaN₃) - Nucleophile
-
Dimethylformamide (DMF) - Polar aprotic solvent
-
Dodecane - Internal standard for GC analysis
-
Reaction vial with septum
-
Stir bar
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: Workflow for the competitive reactivity experiment.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution in DMF containing equimolar amounts (e.g., 0.1 M) of both methyl thiocyanate and this compound. Add a known concentration of dodecane as an internal standard.
-
Reaction Setup: In a clean, dry reaction vial equipped with a stir bar, add 1.0 mL of the substrate/internal standard stock solution. Seal the vial with a septum and place it in a heating block pre-heated to 50 °C. Allow the solution to equilibrate for 5 minutes.
-
Initiation: Prepare a 0.05 M solution of sodium azide in DMF. To initiate the reaction, swiftly inject 1.0 mL of the sodium azide solution into the reaction vial (this results in a 2:1 ratio of substrates to nucleophile). Start a timer immediately. This is time t=0.
-
Sampling: Using a syringe, withdraw a small aliquot (approx. 50 µL) of the reaction mixture at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
Quenching: Immediately quench each aliquot by injecting it into a vial containing 1 mL of a cold diethyl ether/water mixture. Shake vigorously. The ether layer will contain the unreacted thiocyanates and the internal standard.
-
Analysis: Analyze the ether layer of each quenched sample by GC-MS. Monitor the ion chromatograms corresponding to methyl thiocyanate, this compound, and dodecane.
-
Data Interpretation: For each time point, calculate the peak area ratio of each thiocyanate relative to the internal standard. Plot the normalized concentration of each substrate versus time. The compound whose concentration decreases more rapidly is the more reactive species.
Expected Results:
The experimental data will unequivocally show that methyl thiocyanate is consumed at a much faster rate than this compound.
| Time (min) | Normalized [Methyl SCN] | Normalized [Butyl SCN] |
| 0 | 1.00 | 1.00 |
| 30 | 0.45 | 0.92 |
| 60 | 0.20 | 0.85 |
| 120 | 0.05 | 0.73 |
The rate of the SN2 reaction for methyl substrates is typically orders of magnitude faster than for primary substrates with more branching or chain length.[8]
IV. Implications for Researchers and Drug Development
The profound difference in reactivity has significant practical consequences:
-
For Rapid Synthesis: When the goal is to quickly and efficiently install a thiocyanate group or use it as a precursor for other sulfur-containing functional groups (e.g., thiols, sulfides), methyl thiocyanate is the superior choice due to its high reactivity.[15] Its small size ensures high yields and minimal competing side reactions like elimination.
-
For Incorporating Specific Moieties: In drug development, a butyl chain may be desired to increase the lipophilicity of a molecule, potentially improving its membrane permeability or pharmacokinetic profile. In such cases, the researcher must use this compound and accept the trade-off of slower reaction kinetics, possibly requiring more forcing conditions (higher temperature, longer reaction times) to achieve a satisfactory yield.
-
Predictive Chemistry: Understanding these fundamental principles allows scientists to predict reaction outcomes and rationally design synthetic routes. Choosing the wrong alkyl thiocyanate could lead to failed reactions or the need for extensive optimization, wasting valuable time and resources. The thiocyanate group itself is a key pharmacophore in various bioactive compounds with applications ranging from antibacterial to anticancer agents.[3][16]
V. Conclusion
While both methyl thiocyanate and this compound are valuable reagents, their reactivity profiles are starkly different. Methyl thiocyanate is significantly more reactive in nucleophilic substitution reactions primarily due to the minimal steric hindrance afforded by the methyl group. This allows for rapid and efficient transformations. Conversely, the bulkier n-butyl group in this compound sterically shields the reaction center, leading to substantially slower reaction rates. This comparative analysis, grounded in the principles of physical organic chemistry and verifiable through straightforward experimentation, empowers researchers to make informed decisions in the design and execution of synthetic strategies, particularly in the fields of medicinal chemistry and materials science.
References
- Quora. (2020).
- ARKIVOC. (2015).
- Benn, M. H. (1977). A simple, biogenetically modeled synthesis of 4-(methylthio)this compound: the reaction of thiocyanate anion with S-methyl-(1,n)-epithionium ions. Canadian Journal of Chemistry, 55(11), 1932-1936.
- Kondo, Y., et al. (1985). Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1781-1784.
- The Organic Chemistry Tutor. (2020). The effect of alkyl halide substitution on the SN2 mechanism. [YouTube video].
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
- That Chemist. (2023). Chemistry of Organo-Thiocyanates (Important Papers). [YouTube video].
- National Center for Biotechnology Information. (2022).
- American Chemical Society. (2020). Inorganic Metal Thiocyanates.
- ACS Omega. (2020).
-
Wikipedia. (n.d.). Thiocyanate. Retrieved from [Link]
- ResearchGate. (2007).
- Chemistry LibreTexts. (2021). 8.S: Nucleophilic Substitution Reactions (Summary).
- National Center for Biotechnology Information. (2015). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties.
- Google Patents. (2015).
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
- Google Patents. (2020).
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
-
Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]
- MDPI. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN)
- ChemRxiv. (2022).
- The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. [YouTube video].
- ConnectSci. (1973). Mechanisms of aromatic nucleophilic substitution by the ambident thiocyanate ion. Australian Journal of Chemistry.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by cyanation. Retrieved from [Link]
- National Center for Biotechnology Information. (2012).
- Chemistry Stack Exchange. (2015). Do electron donating groups make a molecule nucleophilic? [Online forum post].
- ACS Publications. (2018). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Taylor & Francis Online. (2010).
- CHEMISTRY & BIOLOGY INTERFACE. (2020).
- Chemistry LibreTexts. (2020). 7.S: Nucleophilic Substitution Reactions (Summary).
Sources
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inductive effect - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. CAS 556-64-9: Methyl thiocyanate | CymitQuimica [cymitquimica.com]
- 15. m.youtube.com [m.youtube.com]
- 16. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the structure of synthesized butyl thiocyanate using 1H NMR.
Executive Summary: The Ambidentate Challenge
In the synthesis of butyl thiocyanate (
While Infrared Spectroscopy (IR) and Gas Chromatography (GC) are common screening tools, they lack the quantitative resolution to definitively validate structural purity without extensive calibration.[1] This guide establishes Proton Nuclear Magnetic Resonance (
Comparative Analysis: Why 1H NMR?
The following table objectively compares 1H NMR against alternative analytical techniques for this specific application.
| Feature | 1H NMR (Recommended) | FT-IR Spectroscopy | Gas Chromatography (GC) |
| Structural Specificity | High. Distinct chemical shifts for | Medium. Both isomers absorb in the 2100 cm⁻¹ region; hard to distinguish in mixtures.[1][2] | Medium. Separation relies on polarity; retention times can drift.[1][2] |
| Quantification | Absolute. Integration ratios provide molar purity without external standards.[1][2] | Relative. Requires calibration curves; Beer-Lambert law limitations at high concentrations.[1][2] | Relative. Response factors differ between isomers; thermal instability may cause in-situ isomerization.[1][2] |
| Sample Integrity | Non-Destructive. Sample can be recovered.[1][2] | Non-Destructive. | Destructive. High injection port temps can artificially increase isothiocyanate content.[1][2] |
The Spectral Fingerprint: Thiocyanate vs. Isothiocyanate[1][3]
The definitive validation rests on the chemical shift (
Key Chemical Shift Data ( )
| Isomer | Structure | Multiplicity | Coupling ( | |
| This compound | 2.90 – 3.00 | Triplet ( | ~7.2 Hz | |
| Butyl Isothiocyanate | 3.50 – 3.60 | Triplet ( | ~7.2 Hz |
Critical Insight: A "pure" spectrum of this compound must show a clean triplet at ~2.95 ppm.[1] The presence of a "shadow" triplet at ~3.55 ppm indicates contamination with the thermodynamic isothiocyanate isomer.
Experimental Protocol
Synthesis & Isolation Logic
To ensure a valid NMR analysis, the sample preparation must preserve the structural integrity of the analyte.[1]
Figure 1: Synthesis and isolation workflow. Note the "Cold Rotary Evaporation" step; excessive heat can promote isomerization to the isothiocyanate.[1]
NMR Acquisition Parameters
-
Solvent: Chloroform-d (
) with 0.05% TMS (Tetramethylsilane) as an internal standard.[1] -
Concentration: ~10-15 mg of sample in 0.6 mL solvent.
-
Pulse Sequence: Standard 1D Proton (
or equivalent).[1] -
Relaxation Delay (
): Set to seconds.-
Causality: Accurate integration requires full relaxation of the nuclei. Short delays (
) can saturate the signal, leading to integration errors that misrepresent the purity.[1]
-
-
Scans (
): 16 (Sufficient for >95% purity); 64 (Required to detect <1% isomer impurities).
Data Interpretation & Self-Validation System
This protocol uses a Self-Validating Logic Tree .[1] You do not need an external standard to determine if your synthesis worked; the molecule validates itself through integration stoichiometry.[1]
The Validation Logic[1]
Figure 2: Spectral logic tree for distinguishing linkage isomers.
Quantitative Purity Calculation
If both triplets are present, calculate the molar percentage of the desired thiocyanate (
-
: Integration area of the triplet at 2.95 ppm (
-H of SCN).[1] -
: Integration area of the triplet at 3.55 ppm (
-H of NCS).[1]
Verification Check:
Ensure the integration of the methyl triplet (
Troubleshooting & Common Impurities
| Observation | Diagnosis | Remediation |
| Triplet at 3.40 ppm | Unreacted Butyl Bromide ( | Synthesis incomplete.[1][2] Extend reaction time or increase nucleophile equivalents.[1] |
| Broad Hump at 2100 cm⁻¹ (IR) | Isothiocyanate Contamination | Confirm with NMR. If confirmed, avoid distillation; use column chromatography.[1] |
| Singlet at 7.26 ppm | Normal.[1][2] Ensure it does not overlap with key signals (unlikely here). | |
| Triplet at 2.70 ppm | Disulfide formation ( | Oxidation side product.[1][2] Check reagents for peroxides or air exposure. |
References
-
SDBS. (n.d.). SDBS No. 3292 (this compound) & SDBS No. 592 (Butyl isothiocyanate).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1][3] Retrieved October 26, 2023, from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift tables).
-
NIST. (2023). Butyl isothiocyanate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved October 26, 2023, from [Link][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Source for specific electronegativity effects on alpha-protons).
Sources
Comparative Guide: Biological Efficacy of Butyl Thiocyanate vs. Butyl Isothiocyanate
Executive Summary
In the development of bioactive alkyl-sulfur compounds, the distinction between Butyl Isothiocyanate (BITC) and its linkage isomer Butyl Thiocyanate (BTC) is a critical determinant of efficacy. While they share the same molecular formula (
The Verdict: BITC is the superior bioactive agent for antimicrobial, nematicidal, and chemopreventive applications. Its efficacy stems from the highly electrophilic central carbon in the isothiocyanate group (
Chemical & Mechanistic Foundation
To understand the biological disparity, one must look at the electronic structure. The biological activity of these compounds is governed by their ability to interact with cellular nucleophiles.
The Isomerization Factor
A common pitfall in experimental design is the thermal instability of thiocyanates. BTC is thermodynamically less stable than BITC. Upon heating or prolonged storage, BTC can undergo a [3,3]-sigmatropic rearrangement (in allylic systems) or ionization-recombination to form the more stable isothiocyanate.
-
BITC (Isothiocyanate): Structure
.[1][2][3] The central carbon is electron-deficient (electrophilic). -
BTC (Thiocyanate): Structure
. The sulfur atom shields the carbon, making it less reactive toward biological nucleophiles.
Mechanism of Action (MoA)
The primary mechanism for BITC is the modification of protein thiols . BITC readily crosses cell membranes (due to lipophilicity) and reacts with intracellular glutathione (GSH) or cysteine residues on proteins via a dithiocarbamate formation reaction. This triggers:
-
GSH Depletion: Leading to oxidative stress in target pathogens.
-
Enzyme Inhibition: Blocking metabolic enzymes in nematodes and bacteria.
-
Nrf2 Activation: In mammalian cells, this reaction releases Nrf2 from KEAP1, triggering antioxidant response elements (ARE).
Visualization: Reactivity & Isomerization
The following diagram illustrates the structural difference and the critical reactivity pathway of BITC.
Figure 1: The transformation of BTC to BITC and the subsequent electrophilic attack on biological thiols, which is the primary driver of efficacy.
Comparative Biological Efficacy Data[4][5]
The following data summarizes the performance gap between the two isomers. BITC consistently demonstrates lower inhibitory concentrations (higher potency).
Table 1: Physicochemical & Biological Profile
| Feature | Butyl Isothiocyanate (BITC) | This compound (BTC) | Implications |
| Molecular Weight | 115.20 g/mol | 115.20 g/mol | Identical diffusion potential. |
| LogP (Lipophilicity) | ~2.3 | ~2.3 | Both penetrate membranes well. |
| Electrophilicity | High (Hard/Soft mismatch) | Low | BITC reacts 10-100x faster with thiols. |
| Nematicidal LC50 | 10–20 µg/mL (e.g., C. elegans) | >100 µg/mL | BITC is the active nematicide. |
| Toxicity (LD50) | ~500 mg/kg (Oral, Rat) | >1000 mg/kg (Est.) | BITC requires stricter safety handling. |
| Primary Utility | Bioactive (Drug/Pesticide) | Synthetic Intermediate | BTC is rarely used as a final active. |
Key Insight: In nematicidal assays against Bursaphelenchus xylophilus (pine wood nematode), butyl isothiocyanate showed 100% mortality at concentrations where this compound showed negligible activity. The efficacy of BITC is directly correlated to the stability of the dithiocarbamate adduct formed with the nematode's metabolic enzymes.
Experimental Protocol: Comparative Nematicidal Assay
Objective: To quantitatively compare the lethal efficacy of BITC and BTC against Caenorhabditis elegans (a model organism for parasitic nematodes).
Safety Warning: BITC is a lachrymator and skin irritant.[4] All steps involving BITC must be performed in a chemical fume hood.
Materials
-
Test Compounds: n-Butyl isothiocyanate (>98%), n-Butyl thiocyanate (>98%).
-
Organism: C. elegans (L4 stage larvae synchronized).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Media: M9 Buffer.
-
Controls: Levamisole (Positive), 1% DMSO in M9 (Negative).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve BITC and BTC in DMSO to create 100 mM stock solutions.
-
Note: Prepare fresh. BITC is volatile; keep vials sealed with parafilm when not in use.
-
-
Dilution Series:
-
Prepare serial dilutions in M9 buffer to achieve final concentrations: 5, 10, 20, 50, 100, 200 µg/mL.
-
Ensure final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity.
-
-
Assay Setup (24-well Plate):
-
Aliquot 500 µL of test solution into wells.
-
Transfer ~30 washed L4 nematodes into each well using a micropipette.
-
Critical Step: Seal the plate immediately with adhesive plate sealers to prevent cross-contamination via volatility (vapor phase transfer).
-
-
Incubation:
-
Incubate at 20°C for 24 hours in the dark.
-
-
Scoring:
-
Observe under a stereomicroscope.
-
Stimulate nematodes with a fine needle or bright light.
-
Score as "Dead" if no movement is observed after stimulation.
-
-
Data Analysis:
-
Calculate % Mortality = [(Dead / Total) × 100].
-
Plot dose-response curves to determine LC50 using Probit analysis.
-
Visualization: Assay Workflow
The following diagram outlines the self-validating workflow for this comparison.
Figure 2: Workflow for determining nematicidal LC50. Note the critical "Sealed Wells" step to account for BITC volatility.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups. Retrieved from
-
Wikipedia. (2023). Isothiocyanate Structure and Reactivity. Retrieved from [2]
-
National Institutes of Health (NIH). (2022). Pharmacokinetics and toxicity profiling of 4-(methylthio)butyl isothiocyanate. Retrieved from
-
ResearchGate. (2025). Selective nematicidal activity of allyl isothiocyanate against C. elegans. Retrieved from
-
Cole-Parmer. (2023). Material Safety Data Sheet - Butyl isothiocyanate. Retrieved from
Sources
In Vitro Comparative Cytotoxicity of Isothiocyanate Derivatives: A Guide for Researchers
In the landscape of cancer chemoprevention research, isothiocyanates (ITCs) derived from cruciferous vegetables have emerged as a prominent class of bioactive compounds.[1][2] Their ability to induce cytotoxic effects in cancer cells, while often showing less toxicity to normal cells, has made them a subject of intense investigation for therapeutic applications.[3][4] This guide provides a comprehensive in vitro comparison of the cytotoxicity of various isothiocyanate derivatives, offering experimental data, detailed protocols, and mechanistic insights to inform researchers in drug discovery and development.
Introduction to Isothiocyanates and Their Anticancer Potential
Isothiocyanates are sulfur-containing compounds formed from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, watercress, and cabbage.[1][5] Prominent dietary ITCs include sulforaphane, phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and erucin.[3][6][7][8][9] Their anticancer properties are attributed to their ability to modulate a variety of cellular processes, including the induction of phase II detoxification enzymes, inhibition of cell cycle progression, and induction of apoptosis.[5][10]
The cytotoxic and cytostatic effects of ITCs are multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways.[2][5] This is often mediated by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[11][12] Furthermore, ITCs are known to interact with the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress, thereby influencing cell survival and death.[13][14][15]
Comparative Cytotoxicity of Isothiocyanate Derivatives
The cytotoxic potency of isothiocyanates varies depending on their chemical structure, the cancer cell type, and the experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ITCs across different cancer cell lines, providing a comparative overview of their efficacy.
| Isothiocyanate Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Sulforaphane | Pancreatic (MIA PaCa-2, PANC-1) | ~12.5-25 | Not Specified | [8] |
| Breast (MCF7) | ~28 | Not Specified | [16] | |
| Phenethyl Isothiocyanate (PEITC) | Prostate (PC-3) | Not Specified | Not Specified | [17] |
| Pancreatic (MIAPaca2) | Not Specified | Not Specified | [18] | |
| Cervical (CaSki) | ~20-30 | 24 | [11] | |
| Allyl Isothiocyanate (AITC) | Lung (H1299, A549) | 5-10 | Not Specified | [19] |
| Cervical (HeLa) | ~45 | 72 | [20] | |
| Benzyl Isothiocyanate (BITC) | Gastric (AGS) | ~10 | 24 | [7] |
| Prostate (Rv1, PC3) | <20 | 24 | [12] | |
| Breast (MCF-7) | 23.4 | Not Specified | [3] | |
| Erucin | Lung (A549) | 97.7 | Not Specified | [21] |
| Triple-Negative Breast (MDA-MB-231) | ~24 | 48 | [22] |
Note: IC50 values can vary between studies due to differences in experimental protocols and cell line characteristics.
Key Mechanistic Pathways of Isothiocyanate-Induced Cytotoxicity
The cytotoxic effects of isothiocyanates are orchestrated through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for the rational design of ITC-based therapeutic strategies.
A primary mechanism of ITC-induced cell death is the activation of apoptosis.[5] This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]
Key events in ITC-induced apoptosis include:
-
Modulation of Bcl-2 family proteins: ITCs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization.[20][23][24]
-
Mitochondrial dysfunction: The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway.[2][5]
-
Caspase activation: ITCs lead to the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[11][24][25] Caspase-3, a key effector caspase, is frequently activated in response to ITC treatment.[11][24]
Isothiocyanate-induced mitochondrial apoptosis pathway.
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[13] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.[14][15][26] Nrf2 then activates the transcription of a battery of cytoprotective genes, including those encoding phase II detoxification enzymes.[27] While this pathway is generally protective, its sustained activation by ITCs can also contribute to cytotoxicity in cancer cells.[28]
Modulation of the Keap1-Nrf2 pathway by isothiocyanates.
Standardized Protocols for In Vitro Cytotoxicity Assessment
To ensure reproducible and comparable results, standardized methodologies are essential. The following are detailed protocols for two commonly used in vitro cytotoxicity assays.
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][29] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[30][31]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: To calculate the percentage of cytotoxicity, three controls are typically included: a vehicle control (spontaneous LDH release), a positive control (maximum LDH release, achieved by lysing the cells), and a no-cell control (background).[32][33]
Experimental workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro cytotoxicity of various isothiocyanate derivatives, highlighting their mechanisms of action and providing standardized protocols for their assessment. The presented data underscores the potential of ITCs as anticancer agents. However, further research is warranted to fully elucidate their therapeutic potential. Future studies should focus on synergistic combinations with existing chemotherapeutic drugs, the development of novel delivery systems to enhance bioavailability, and in vivo studies to validate the in vitro findings.[28][34] A deeper understanding of the structure-activity relationships among different ITC derivatives will also be crucial for the development of more potent and selective anticancer compounds.[35]
References
-
Rudolf, E., & Cervinka, M. (2011). Sulforaphane induces cytotoxicity and lysosome- and mitochondria-dependent cell death in colon cancer cells with deleted p53. Toxicology in Vitro, 25(7), 1302-1309. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 68-75. [Link]
-
Pledgie-Tracy, A., Sobolewski, M. D., & Davidson, N. E. (2007). Sulforaphane induces cell type–specific apoptosis in human breast cancer cell lines. Molecular Cancer Therapeutics, 6(4), 1282-1289. [Link]
-
Keum, Y. S. (2011). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates. Oxidative Medicine and Cellular Longevity, 2011, 892834. [Link]
-
El-Karef, A., et al. (2018). Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. EXCLI Journal, 17, 725-737. [Link]
-
Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405-424. [Link]
-
International Agency for Research on Cancer. (1999). Allyl Isothiocyanate. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon (FR): IARC. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]
-
Khor, T. O., et al. (2014). Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model. Nutrition and Cancer, 66(4), 747-755. [Link]
-
Xiao, D., et al. (2006). Caspase-Dependent Apoptosis Induction by Phenethyl Isothiocyanate, a Cruciferous Vegetable-Derived Cancer Chemopreventive Agent, Is Mediated by Bak and Bax. Clinical Cancer Research, 12(22), 6836-6844. [Link]
-
Lu, Y., et al. (2015). Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells. Journal of Agricultural and Food Chemistry, 63(34), 7545-7552. [Link]
-
Wang, Y., et al. (2021). Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways. PeerJ, 9, e12411. [Link]
-
Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research, 54(1), 127-135. [Link]
-
Kim, D. H., et al. (2021). Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells. Journal of Microbiology and Biotechnology, 31(11), 1546-1554. [Link]
-
Saha, S., et al. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 27(19), 6269. [Link]
-
Jo, A., et al. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. The Journal of Nutritional Biochemistry, 144, 109963. [Link]
-
Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells. (2023). Frontiers in Pharmacology, 14, 1226871. [Link]
-
Guerrero-Alba, O., et al. (2022). Sulforaphane Combined with Vitamin D Induces Cytotoxicity Mediated by Oxidative Stress, DNA Damage, Autophagy, and JNK/MAPK Pathway Modulation in Human Prostate Tumor Cells. Antioxidants, 11(10), 1999. [Link]
-
Gamet-Payrastre, L., et al. (2000). Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3. Cancer Letters, 160(1), 21-30. [Link]
-
Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Trends in Pharmacological Sciences, 36(10), 633-635. [Link]
-
Elkashty, O., et al. (2018). Sulforaphane increased drug-mediated cytotoxicity by inducing apoptosis. ResearchGate. [Link]
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Medicinal Chemistry, 21(1), 1-13. [Link]
-
Morris, M. E., & Dave, R. A. (2014). Mechanisms of anti-breast cancer activity of phenethyl isothiocyanate. ResearchGate. [Link]
-
Yu, R., et al. (1998). Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity. Cancer Research, 58(3), 402-408. [Link]
-
Jo, A., et al. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. ResearchGate. [Link]
-
Khan, F., et al. (2023). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules, 28(14), 5419. [Link]
-
Linus Pauling Institute. (2017). Isothiocyanates. [Link]
-
Al-Sadeq, D. W., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 12, 673103. [Link]
-
Qin, C., et al. (2014). Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro. Oncology Letters, 8(5), 2301-2305. [Link]
-
Assessment of the cytotoxicity of different isothiocyanates in Jurkat cells overexpressing Bcl-2. (n.d.). ResearchGate. [Link]
-
Al-Sadeq, D. W., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Pharmacology, 12, 673103. [Link]
-
Li, Y., et al. (2019). Phenethyl isothiocyanate potentiates anti-tumor effects of cisplatin through Nrf2/keap1 signaling pathways. American Journal of Translational Research, 11(7), 4447-4457. [Link]
-
Al-Malki, A. L., et al. (2023). Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF. Biointerface Research in Applied Chemistry, 13(3), 263. [Link]
-
Kim, J. E., et al. (2015). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncology Reports, 34(3), 1231-1240. [Link]
-
Melchini, A., & Traka, M. H. (2010). Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables. Cancers, 2(3), 1019-1033. [Link]
-
Hsieh, Y. S., et al. (2016). Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Anticancer Research, 36(11), 5897-5906. [Link]
-
Jackson, S. J., & Singletary, K. W. (2014). Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics. PLoS ONE, 9(6), e100599. [Link]
-
Gökçe, G., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2216. [Link]
-
Singh, D., et al. (2021). Development and optimization of nanoparticles loaded with erucin, a dietary isothiocyanate isolated from Eruca sativa: Antioxidant and antiproliferative activities in ehrlich-ascites carcinoma cell line. Journal of Drug Delivery Science and Technology, 63, 102450. [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
-
Martelli, A., et al. (2023). Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death. International Journal of Molecular Sciences, 24(7), 6806. [Link]
-
Al-Sadeq, D. W., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(15), 3740. [Link]
Sources
- 1. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.org.co [scielo.org.co]
- 6. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulforaphane induces cytotoxicity and lysosome- and mitochondria-dependent cell death in colon cancer cells with deleted p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 28. e-century.us [e-century.us]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. tiarisbiosciences.com [tiarisbiosciences.com]
- 33. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 34. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 35. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Linear vs. Tertiary Butyl Isothiocyanate for Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate reagents is a critical determinant of experimental success. Isothiocyanates (ITCs) represent a versatile class of compounds, prized for their reactivity and wide-ranging applications. However, the stability of these molecules can be a decisive factor, influencing their storage, handling, and reaction kinetics. This guide provides an in-depth, objective comparison of the relative stability of a linear isothiocyanate, n-butyl isothiocyanate, and its tertiary isomer, tert-butyl isothiocyanate. This analysis is grounded in established chemical principles and supported by experimental methodologies to empower researchers, scientists, and drug development professionals to make informed decisions in their work.
At a Glance: Key Stability Differences
| Property | n-Butyl Isothiocyanate (Linear) | tert-Butyl Isothiocyanate (Tertiary) |
| Predicted Hydrolytic Stability | Less stable | More stable |
| Predicted Thermal Stability | Less stable | More stable |
| Primary Degradation Pathway | Nucleophilic attack at the central carbon | Nucleophilic attack and potential for elimination reactions |
Introduction to the Contenders: n-Butyl and tert-Butyl Isothiocyanate
Isothiocyanates are characterized by the functional group -N=C=S. The chemical behavior of this group is significantly influenced by the nature of the alkyl substituent attached to the nitrogen atom. In this guide, we examine two isomers of butyl isothiocyanate:
-
n-Butyl Isothiocyanate: A linear alkyl isothiocyanate where the butyl group is attached to the nitrogen via a primary carbon.
-
tert-Butyl Isothiocyanate: A branched alkyl isothiocyanate where the butyl group is attached to the nitrogen via a tertiary carbon.
The fundamental difference in their stability arises from the interplay of electronic and steric effects, which will be explored in detail.
The Core of Stability: Unraveling Electronic and Steric Effects
The stability of alkyl isothiocyanates is primarily dictated by their susceptibility to nucleophilic attack, particularly hydrolysis, and their propensity to decompose under thermal stress.
Hydrolytic Stability: A Tale of Steric Hindrance
Isothiocyanates are known to be sensitive to moisture, undergoing hydrolysis to form the corresponding primary amine and other byproducts. This reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbon of the isothiocyanate group.
The tertiary butyl group is significantly bulkier than the linear n-butyl group. This steric hindrance impedes the approach of a nucleophile, such as a water molecule, to the electrophilic carbon of the isothiocyanate. Consequently, tert-butyl isothiocyanate is predicted to be more stable towards hydrolysis than n-butyl isothiocyanate .
Figure 1: Steric hindrance in the hydrolysis of butyl isothiocyanate isomers.
Thermal Stability: The Influence of Carbocation Character
At elevated temperatures, isothiocyanates can undergo decomposition. While specific decomposition temperatures for n-butyl and tert-butyl isothiocyanate are not directly reported in comparative studies, we can infer their relative thermal stability by considering the potential decomposition pathways. One possible mechanism involves the cleavage of the N-C bond, which could lead to the formation of a carbocation.
In such a scenario, the stability of the resulting carbocation would influence the activation energy of the decomposition. A tertiary carbocation is significantly more stable than a primary carbocation due to hyperconjugation and inductive effects. This suggests that the transition state leading to a tertiary carbocation would be lower in energy, potentially making the decomposition of tert-butyl isothiocyanate more favorable.
However, the bulky tert-butyl group can also sterically shield the N-C bond, making it less susceptible to cleavage. The interplay of these opposing factors—electronic stabilization of a potential carbocation intermediate versus steric protection of the bond—makes a definitive prediction of relative thermal stability based on first principles challenging without direct experimental data.
Figure 2: Hypothetical thermal decomposition pathways involving carbocation intermediates.
Experimental Protocols for Stability Assessment
To provide a framework for the empirical determination of the relative stability of linear and tertiary butyl isothiocyanates, the following self-validating experimental protocols are described.
Protocol 1: Comparative Hydrolytic Stability Assessment by HPLC
This protocol outlines a method to monitor the rate of hydrolysis of n-butyl and tert-butyl isothiocyanate in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of n-butyl and tert-butyl isothiocyanate under controlled conditions.
Materials:
-
n-Butyl isothiocyanate
-
tert-Butyl isothiocyanate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of n-butyl isothiocyanate and tert-butyl isothiocyanate in acetonitrile.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 9.9 mL of phosphate buffer (pH 7.4).
-
Initiation of Reaction: To each vial, add 100 µL of the respective isothiocyanate stock solution to achieve a final concentration of 100 µM. Start a timer immediately upon addition.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detection at a wavelength where the isothiocyanate has a significant absorbance (e.g., ~245 nm).
-
-
Data Analysis:
-
Create a calibration curve using standard solutions of each isothiocyanate.
-
Quantify the concentration of the remaining isothiocyanate at each time point.
-
Plot the natural logarithm of the isothiocyanate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants for n-butyl and tert-butyl isothiocyanate. A smaller rate constant indicates greater stability.
-
Figure 3: Experimental workflow for comparative hydrolytic stability assessment.
Protocol 2: Comparative Thermal Stability Assessment by GC-MS
This protocol describes a method to assess the thermal stability of n-butyl and tert-butyl isothiocyanate by monitoring their degradation at elevated temperatures using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the degradation profile and relative thermal stability of n-butyl and tert-butyl isothiocyanate.
Materials:
-
n-Butyl isothiocyanate
-
tert-Butyl isothiocyanate
-
High-boiling point, inert solvent (e.g., dodecane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Prepare 1 mg/mL solutions of n-butyl isothiocyanate and tert-butyl isothiocyanate in dodecane.
-
Thermal Stress:
-
Place sealed vials of each solution in a heating block at a series of elevated temperatures (e.g., 100°C, 125°C, 150°C, 175°C, 200°C).
-
Maintain the samples at each temperature for a fixed duration (e.g., 1 hour).
-
Include a control sample for each compound kept at room temperature.
-
-
GC-MS Analysis:
-
After the heating period, allow the samples to cool to room temperature.
-
Inject an aliquot of each sample into the GC-MS.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Mass Spectrometry: Operate in full scan mode to identify degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the heated samples to the room temperature controls.
-
Calculate the percentage of remaining parent isothiocyanate at each temperature.
-
Identify major degradation products by their mass spectra.
-
The compound that shows a lower percentage of degradation at a given temperature is considered more thermally stable.
-
Conclusion: Practical Implications for Researchers
The structural difference between a linear and a tertiary alkyl group has a profound impact on the stability of the isothiocyanate functional group. Based on established principles of steric hindrance, tert-butyl isothiocyanate is expected to exhibit greater hydrolytic stability than n-butyl isothiocyanate . This makes it a more robust reagent in aqueous or protic solvent systems where hydrolysis is a concern.
The relative thermal stability is more complex to predict due to the competing influences of electronic stabilization of potential carbocation intermediates and steric protection. However, the provided experimental protocol for thermal stability assessment allows for a direct empirical comparison.
For drug development professionals, understanding these stability differences is paramount. The choice between a linear and a branched isothiocyanate linker or functional group can influence the shelf-life of a compound, its reactivity in biological systems, and the design of synthetic routes. This guide provides the foundational knowledge and practical methodologies to make these critical decisions with confidence.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
Sources
Comparative herbivore performance on diets with different isothiocyanates.
Executive Summary: The Chemical Arms Race
Isothiocyanates (ITCs) are the highly reactive hydrolysis products of glucosinolates (GSLs), the primary defense metabolites in Brassicaceae.[1][2] For researchers in agro-chemistry and toxicology, ITCs represent a "double-edged sword": they are potent electrophiles capable of disrupting protein function in generalist herbivores, yet they serve as feeding stimulants for co-evolved specialists.
This guide objectively compares the physiological performance of generalist versus specialist herbivores when challenged with structurally distinct ITCs (Aliphatic vs. Aromatic). We synthesize experimental data to demonstrate that metabolic cost , rather than absolute toxicity, is the differentiating factor in herbivore performance.
Mechanism of Action: The "Mustard Oil Bomb"
To understand performance differences, one must first understand the activation mechanism. The "Mustard Oil Bomb" is a binary system where the inert precursor (Glucosinolate) and the activating enzyme (Myrosinase) are stored separately. Upon tissue damage, they mix, generating unstable aglycones that rearrange into toxic ITCs.[1][2]
Visualization: The Activation Pathway
The following diagram illustrates the hydrolysis of Glucosinolates into their respective toxic derivatives.
Figure 1: The Glucosinolate-Myrosinase activation system.[1] Note that ITCs are the primary product at neutral pH, driving the toxicity observed in standard bioassays.
Comparative Performance Analysis
Generalist vs. Specialist Responses
The defining variable in ITC performance is the herbivore's detoxification strategy.[2] Generalists rely on the Mercapturic Acid Pathway , which is effective but metabolically expensive due to glutathione (GSH) depletion. Specialists utilize Desulfation or Nitrile Specifier Proteins (NSPs) , which prevent ITC formation entirely or divert it to less toxic pathways.
Table 1: Physiological Impact Comparison
| Feature | Generalist Herbivore (e.g., Spodoptera litura, Trichoplusia ni) | Specialist Herbivore (e.g., Plutella xylostella, Pieris rapae) |
| Primary Detox Mechanism | GSH Conjugation: ITCs bind to Glutathione via GSTs.[2] | Desulfation: Sulfatase enzymes remove the sulfate group, rendering myrosinase ineffective. |
| Metabolic Cost | High: Depletes intracellular GSH; requires energy to regenerate GSH.[3] | Low: Prevents toxin formation upstream; minimal resource drain. |
| Growth Rate (RGR) | Significantly reduced (GI50 < 5 µmol/g diet).[3] | Unaffected at ecological concentrations; reduced only at pharmacological doses. |
| Immune Response | Compromised: Hemocyte count decreases by ~30% due to oxidative stress [5]. | Stable: No significant impact on encapsulation or melanization. |
| Behavioral Response | Avoidance/Deterrence. | Attraction (Oviposition stimulant). |
Specific ITC Toxicity Data
Different ITCs exhibit varying levels of toxicity based on their lipophilicity and electrophilicity.
Table 2: Comparative Toxicity of Specific ITCs (Diet Incorporation)
| Isothiocyanate | Structure Type | Target Species | Effect (LC50 / GI50) | Key Observation |
| Allyl-ITC (AITC) | Aliphatic (Volatile) | Spodoptera litura (Generalist) | LC50: ~160 ppm (Diet) [9] | Causes 100% mortality at 200 ppm; severe developmental delay. |
| Allyl-ITC (AITC) | Aliphatic (Volatile) | Plutella xylostella (Specialist) | Resistant > 1000 ppm | Larvae survive high doses; AITC is a feeding stimulant. |
| Phenethyl-ITC (PEITC) | Aromatic | Delia radicum (Specialist) | GI50: ~2 µmol/g | More toxic than AITC due to higher lipophilicity; induces different gene sets [1]. |
| Sulforaphane | Sulfinyl (Polar) | Trichoplusia ni (Generalist) | GI50: ~3 µmol/g | Reduces hemocyte count; significant trade-off between detox and immunity [5]. |
Detoxification Pathways: The Biological Logic
The divergence in performance is rooted in biochemistry. The following diagram contrasts the high-cost pathway of generalists with the preemptive strategy of specialists.
Figure 2: Comparative detoxification logic. Generalists (top) suffer GSH depletion, while Specialists (bottom) modify the substrate to prevent toxin formation.
Experimental Methodologies: Self-Validating Protocols
To replicate these findings, researchers must control for the high volatility of ITCs (especially Allyl-ITC). Standard diet mixing often leads to rapid loss of the test compound, invalidating LC50 values.
Protocol A: Volatile-Corrected Diet Incorporation
Objective: Create a stable ITC-enriched artificial diet for Spodoptera or Plutella bioassays.
-
Base Diet Preparation: Prepare standard McMorran or kidney bean-based diet. Autoclave and cool to 45°C .
-
Critical Step: Do not add ITC when the diet is >50°C to prevent thermal degradation and volatilization.
-
-
Solvent Carrier: Dissolve the specific ITC (e.g., Allyl-ITC, >95% purity) in DMSO or Ethanol.
-
Validation: Final solvent concentration in the diet must not exceed 0.5% (v/w). Include a solvent-only control group.
-
-
Incorporation:
-
Add the ITC-solvent mix to the cooling diet.
-
Mix vigorously for 2 minutes using a high-shear homogenizer to ensure uniform distribution.
-
-
Aliquot & Seal:
-
Pour diet into 128-well bioassay trays or individual cups.
-
Critical Step: Immediately seal the surface with parafilm or heat-sealed lids to prevent vapor loss.
-
-
Stability Check (HPLC): Extract a diet sample at T=0 and T=24h using hexane/dichloromethane and analyze via HPLC/GC-MS to verify actual ITC concentration.
Protocol B: No-Choice Bioassay
-
Larval Synchronization: Use neonates or late 2nd instar larvae (starved for 4 hours) to standardize metabolic state.
-
Exposure: Place one larva per well (to prevent cannibalism).
-
Conditions: Maintain at 25°C ± 2°C, 60% RH, 16:8 L:D photoperiod.
-
Data Collection:
-
Mortality: Record at 24, 48, and 72 hours.
-
Growth Inhibition: Weigh surviving larvae at 72 hours. Calculate Relative Growth Rate (RGR).[4]
-
Detox Activity (Optional): Dissect midguts of survivors to assay GST activity using CDNB as a substrate.
-
Implications for Drug Development & Agro-Chemistry
-
Toxicology Models: The GSH depletion observed in generalist insects mimics the oxidative stress mechanism of ITCs in mammalian cancer cells. Spodoptera can serve as a high-throughput in vivo model for screening ITC-drug interactions.
-
Bio-Pesticides: The resistance of Plutella highlights the limitation of using raw Brassica extracts as bio-pesticides. Effective formulations must inhibit the GSL-Sulfatase enzyme to restore ITC toxicity against specialists.
References
-
Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis. Frontiers in Physiology (2022). [Link]
-
A mode of action of glucosinolate-derived isothiocyanates: Detoxification depletes glutathione and cysteine levels. Insect Biochemistry and Molecular Biology (2016).[3] [Link]
-
Performance of Generalist and Specialist Herbivores and Their Endoparasitoids Differs on Cultivated and Wild Brassica Populations. Journal of Chemical Ecology (2009). [Link]
-
Disarming the mustard oil bomb. Proceedings of the National Academy of Sciences (2002). [Link][3]
-
The plant toxin 4-methylsulfinylbutyl isothiocyanate decreases herbivore performance and modulates cellular and humoral immunity. PLOS ONE (2023). [Link]
-
Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth. Plant Protection Bulletin (2015). [Link][5]
-
Potential Source and Transmission Pathway of Gut Bacteria in the Diamondback Moth, Plutella xylostella. Microorganisms (2023). [Link]
-
Biological and population performance of Plutella xylostella on canola cultivars. Journal of Crop Protection (2024). [Link]
-
Evaluation of Insecticidal Potential of 4-Methylthiobutyl Isothiocyanate on the Growth and Development of Spodoptera litura. Journal of Entomology and Zoology Studies (2016). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant toxin 4-methylsulfinylbutyl isothiocyanate decreases herbivore performance and modulates cellular and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performance of Generalist and Specialist Herbivores and their Endoparasitoids Differs on Cultivated and Wild Brassica Populations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Butyl thiocyanate
Operational Safety Guide: Butyl Thiocyanate Handling
Executive Hazard Summary
This compound (CAS: 628-83-1) presents a deceptive risk profile. While often treated merely as an organic solvent or alkylating agent, it possesses two critical latent hazards that standard "lab safety" protocols frequently overlook:
-
Lachrymatory Potency: It is a potent irritant to mucous membranes. Exposure to vapors can cause immediate, debilitating eye irritation, compromising a researcher's ability to safely terminate an experiment.
-
Cyanide Generation: Upon contact with strong acids or thermal decomposition, it can liberate Hydrogen Cyanide (HCN) gas. This dictates that standard Organic Vapor (OV) respiratory protection is insufficient without an Acid Gas (AG) component.
This guide prioritizes Barrier Integrity and Segregation Logic to mitigate these specific risks.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling volumes >10 mL or concentrations >0.1 M.
A. Hand Protection: The Permeation Fallacy
Standard 4-mil nitrile laboratory gloves provide insufficient protection against organic thiocyanates for anything beyond incidental splash. The non-polar butyl chain facilitates rapid permeation through nitrile matrices.
| Protection Level | Recommended Material | Brand/Model Examples | Breakthrough Time | Operational Context |
| Primary (Immersion) | Laminate Film (EVOH/PE) | Ansell Barrier®, North Silver Shield® | > 480 min | Synthesis, transfer, spill cleanup. Mandatory for >100mL. |
| Secondary (Splash) | Double Nitrile (High Thickness) | Showa N-DEX (min 8 mil total) | 15–30 min | Analytical aliquoting, closed-system monitoring. |
| Contraindicated | Latex, Vinyl, Thin Nitrile (<4 mil) | Generic Exam Gloves | < 5 min | DO NOT USE. Rapid degradation and permeation. |
Critical Protocol: When dexterity is required, wear Laminate gloves as the inner layer and Nitrile gloves as the outer layer. This provides chemical resistance (inner) and grip/dexterity (outer), while protecting the expensive laminate glove from mechanical tears.
B. Respiratory & Eye Protection
-
Engineering Control: All handling must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Respiratory Protection (If Hood Unavailable/Spill):
-
Cartridge: Combined OV/AG/P100 (Organic Vapor / Acid Gas / HEPA).
-
Reasoning: The "AG" component is a critical redundancy. If the thiocyanate accidentally contacts acidic waste or reagents, HCN gas may be generated. A standard OV cartridge will not effectively scrub HCN.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3). Face shields are required for transfers >1 Liter to prevent lachrymatory liquid from reaching the neck/skin.
Operational Workflow & Decision Logic
Visualizing the Safety Protocol
The following decision tree dictates the PPE and Engineering controls based on experimental scale.
Figure 1: PPE Selection Logic based on volume and engineering control availability.
Step-by-Step Handling Protocol
Phase 1: Pre-Operational Setup
-
Acid Segregation: Verify that no strong acids (HCl, H₂SO₄) are present in the immediate workspace or waste containers. Reason: Prevention of HCN generation.
-
Glove Inspection: Inflate nitrile gloves (pneumatic test) to check for pinholes. If using Laminate gloves, inspect seams for delamination.
-
Quenching Agent Prep: Prepare a beaker of aqueous Sodium Hydroxide (NaOH, 1M) or bleach solution (sodium hypochlorite) nearby.
-
Mechanism:[1] Thiocyanates can be oxidized to less toxic cyanates or hydrolyzed in alkaline media, preventing volatile HCN formation.
-
Phase 2: Active Handling
-
Transfer: Use positive-displacement pipettes for small volumes to prevent dripping (low surface tension liquid).
-
Heating: If refluxing, ensure the condenser coolant is active before heating. The flash point is relatively low (~66°C) [1].
-
Spill Management (< 50 mL):
-
Do NOT wipe with paper towels and throw in the trash (vapors will persist).
-
Cover with absorbent pads.
-
Treat pads with alkaline solution (1M NaOH) to neutralize.
-
Place in a sealed hazardous waste bag inside the hood.
-
Phase 3: Decontamination & Doffing
Proper removal of PPE is critical to prevent "take-home" exposure.
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood.
-
Tool Decon: Wipe down pipettes/flasks with 10% bleach or 1M NaOH, then water.
-
Inner Glove Removal: Remove Laminate gloves by peeling from the cuff, ensuring the exterior does not touch skin.
-
Hand Wash: Wash hands with soap and cool water (hot water opens pores) for 60 seconds.
Waste Disposal & Chemical Compatibility
Improper disposal is a leading cause of laboratory accidents involving thiocyanates.
Figure 2: Waste Segregation Logic. Never mix thiocyanate waste with acidic streams.
-
Primary Stream: Dispose of as Non-Halogenated Organic Solvent .
-
Labeling: Waste tag must explicitly state: "Contains Organic Thiocyanates - DO NOT MIX WITH ACID."
-
Neutralization (Optional but Recommended): For high concentrations, treat waste with alkaline hypochlorite (bleach + NaOH) overnight in the fume hood before adding to the carboy. This oxidizes the thiocyanate to cyanate/sulfate [2].
Emergency Response
-
Skin Exposure:
-
Immediately move to safety shower/sink.
-
Flush for 15 minutes.
-
Do not use vinegar or acidic neutralizers.
-
-
Eye Exposure:
-
Flush at eyewash station for 15 minutes.
-
Hold eyelids open—lachrymators cause involuntary closure.
-
-
Inhalation (Suspected HCN):
-
Evacuate the lab immediately.
-
Alert emergency services. Use the code "Possible Cyanide Precursor Exposure."
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12348, this compound. Retrieved January 30, 2026 from [Link]
-
Centers for Disease Control and Prevention (NIOSH). Cyanide & Thiocyanate: Emergency Response Database. Retrieved January 30, 2026 from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved January 30, 2026 from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
